molecular formula C8H15NO B1425876 Octahydro-pyrano[2,3-c]pyridine CAS No. 933733-82-5

Octahydro-pyrano[2,3-c]pyridine

Cat. No.: B1425876
CAS No.: 933733-82-5
M. Wt: 141.21 g/mol
InChI Key: XCCBYRSOLRFOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-pyrano[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCBYRSOLRFOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Deep Dive into the Spectroscopic Characterization of the Octahydro-pyrano[2,3-c]pyridine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Octahydro-pyrano[2,3-c]pyridine Scaffold in Medicinal Chemistry

The this compound core represents a vital heterocyclic scaffold in modern drug discovery. As a saturated, bicyclic system, it offers a rigid, three-dimensional framework that can be strategically employed to orient pharmacophoric elements in a precise and predictable manner. This structural rigidity is a key asset in designing ligands with high affinity and selectivity for their biological targets, a crucial factor in the development of novel therapeutics. The fusion of a tetrahydropyran and a piperidine ring creates a unique conformational landscape and introduces heteroatoms that can serve as key interaction points with biological macromolecules. Understanding the detailed spectroscopic signature of this core is paramount for confirming its synthesis, elucidating the stereochemistry of its derivatives, and ultimately, for accelerating the drug development process.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the this compound core. In the absence of a comprehensive public repository of experimental spectra for the unsubstituted core, this document leverages established principles of spectroscopic analysis and data from analogous saturated heterocyclic systems to present a predictive yet robust characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing not only the expected data but also the underlying scientific rationale for these predictions. Furthermore, this guide includes standardized experimental protocols to aid researchers in acquiring high-quality data for their own synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Three-Dimensional Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the this compound core. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the bicyclic system.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of the unsubstituted this compound core is expected to be complex due to the number of non-equivalent protons and the potential for complex spin-spin coupling patterns arising from the rigid bicyclic structure. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the conformational arrangement of the rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for the this compound Core

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-2, H-8 (axial & equatorial)3.50 - 4.00 (downfield) & 3.00 - 3.50 (upfield)ddd or dtAdjacent to the electronegative oxygen atom, leading to deshielding. The significant difference between axial and equatorial shifts is due to the anisotropic effect of the C-O bond.
H-3, H-7 (axial & equatorial)1.40 - 1.90mAliphatic protons on the pyran and piperidine rings, respectively.
H-4 (axial & equatorial)2.80 - 3.20 (downfield) & 2.20 - 2.60 (upfield)ddd or dtAdjacent to the nitrogen atom, resulting in deshielding. Similar to H-2/H-8, axial and equatorial protons will have distinct shifts.
H-4a, H-8a (bridgehead)2.00 - 2.50mBridgehead protons with restricted rotation and multiple coupling partners.
NH1.50 - 3.00br sThe chemical shift is dependent on solvent and concentration. The signal will be broad due to quadrupolar relaxation and potential exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon framework. The chemical shifts are highly diagnostic of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for the this compound Core

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-865.0 - 75.0Carbons bonded to the oxygen atom are significantly deshielded.
C-3, C-720.0 - 35.0Aliphatic carbons in the six-membered rings.
C-445.0 - 55.0Carbon adjacent to the nitrogen atom.
C-4a, C-8a35.0 - 45.0Bridgehead carbons.
2D NMR Spectroscopy: Confirming Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete structural picture.

  • COSY (Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network. For instance, correlations will be observed between H-2 and H-3, H-3 and H-4, and so on, allowing for the tracing of the proton connectivity within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for confirming the overall connectivity of the bicyclic system by showing correlations between protons and carbons that are two or three bonds away. For example, the bridgehead proton H-4a is expected to show correlations to carbons C-3, C-4, C-8, and C-8a, thus confirming the fusion of the two rings.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the NH proton.

  • Data Acquisition: Acquire all spectra on a high-field NMR spectrometer (≥400 MHz for ¹H) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using gradient-selected pulse sequences. Optimize the acquisition and processing parameters for the expected range of coupling constants.

Visualization of Key NMR Correlations

Caption: Predicted key HMBC (red dashed) and COSY (yellow dotted) correlations for the this compound core.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for providing structural information through the analysis of its fragmentation patterns.

Predicted Fragmentation Pathways

Under electron ionization (EI), the this compound core is expected to undergo characteristic fragmentation reactions common to saturated amines and ethers.

  • α-Cleavage: The most favorable fragmentation will likely be the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. Cleavage of the C4-C4a or C8a-N bond would be examples.

  • Ring Opening and Cleavage: The pyran ring can undergo cleavage adjacent to the oxygen atom.

  • Retro-Diels-Alder (RDA) type reaction: Although less common in saturated systems, RDA-type fragmentation of either the piperidine or the pyran ring could occur, leading to characteristic fragment ions.

Experimental Protocol for MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Utilize either Electron Ionization (EI) for volatile compounds or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) for less volatile or thermally labile derivatives. ESI is often preferred in drug discovery workflows.

  • Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements of the molecular ion and its fragments. This allows for the determination of the elemental composition.

  • Tandem MS (MS/MS): To further investigate the fragmentation pathways, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Predicted Fragmentation

G M [M]+• F1 Fragment 1 (α-cleavage at C4-C4a) M->F1 -R• F2 Fragment 2 (α-cleavage at C8a-N) M->F2 -R'• F3 Fragment 3 (Pyran ring cleavage) M->F3 -R''•

Caption: A simplified diagram illustrating potential initial fragmentation pathways of the molecular ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups within the molecule. For the this compound core, the IR spectrum will be characterized by the vibrations of the saturated C-H, C-N, C-O, and N-H bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3500N-H stretchSecondary amine
2850 - 3000C-H stretchAliphatic CH, CH₂
1050 - 1150C-O stretchEther
1180 - 1250C-N stretchAliphatic amine

Experimental Protocol for IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating a solution of the compound, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) and identify the characteristic absorption bands.

Conclusion: An Integrated Approach to Spectroscopic Analysis

The comprehensive spectroscopic analysis of the this compound core requires an integrated approach, where data from NMR, MS, and IR are collectively interpreted to build a self-validating structural assignment. While this guide presents a predictive analysis based on well-established principles, it provides a robust framework for researchers and drug development professionals working with this important heterocyclic scaffold. The detailed protocols and expected data serve as a valuable reference for the synthesis, characterization, and further development of novel therapeutic agents based on the this compound core. The definitive characterization of any new derivative will, of course, rely on the careful acquisition and interpretation of its own experimental data.

References

  • Note: As this guide is predictive, the references provided are to authoritative sources on the spectroscopic techniques themselves and the analysis of related heterocyclic systems, rather than a single source on the target molecule.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

"octahydro-pyrano[2,3-c]pyridine as a saturated heterocyclic scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal utility of the octahydro-pyrano[2,3-c]pyridine scaffold.

Content Type: Technical Guide & Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology

Introduction: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, sp³-rich architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity. This compound (OHPP) represents a privileged bicyclic scaffold in this domain.

Structurally, OHPP consists of a saturated piperidine ring fused to a tetrahydropyran ring across the 3,4-position of the piperidine and the 2,3-position of the pyran. This 6,6-fused system offers a rigid, defined vector for substituent display, distinct from its isomers (e.g., [3,2-c] or [3,4-c]).

Core Structural Features
  • IUPAC Name: Octahydro-2H-pyrano[2,3-c]pyridine

  • CAS Registry Number: 933733-82-5

  • Formula: C₈H₁₅NO

  • Geometry: The cis- or trans-fusion of the two chair-conformation rings dictates the spatial arrangement of substituents. The trans-fused system is particularly valued for locking the conformation, minimizing the entropic penalty upon protein binding.

Structural Analysis & Stereochemistry

The biological activity of OHPP derivatives is heavily dependent on the stereochemistry at the bridgehead carbons (C4a and C8a).

Stereochemical Configurations
  • Cis-Fusion: The H atoms at the bridgehead are on the same face. This creates a more flexible, curved topology.

  • Trans-Fusion: The H atoms are anti-periplanar. This locks both rings into rigid chair conformations, creating a linear, planar-like but chemically saturated scaffold. This is often the preferred pharmacophore for mimicking flat aromatic systems while retaining sp³ character.

Conformational Locking

In the trans-fused scaffold, the nitrogen lone pair and the pyran oxygen are held in a fixed distance and orientation. This rigidity is exploited in opioid receptor ligands , where the scaffold mimics the morphinan core.

Synthetic Strategies

Two primary methodologies exist for constructing this scaffold: the Classical Annulation (used for opioid ligands) and the Modern Prins Cyclization (used for diversity-oriented library synthesis).

Method A: Annulation of Piperidin-3-ones (Classical Route)

This method is preferred when a bridgehead aryl substituent (at C4a) is required, common in analgesic discovery.

Mechanism:

  • Precursor Synthesis: An aryl-substituted piperidin-3-one is generated via Dieckmann condensation.

  • Annulation: The ketone is reacted with a 3-carbon electrophile (e.g., 1,3-dihalopropane equivalent or an acrylate) under basic conditions to form the pyran ring.

  • Reduction: If unsaturated intermediates are formed (e.g., dihydropyrans), catalytic hydrogenation yields the octahydro core.

Method B: Prins Cyclization (Library Route)

The Prins reaction is the most versatile method for generating diverse libraries of OHPPs with high stereocontrol.

Mechanism: An aldehyde reacts with a homoallylic alcohol or amine (specifically a 4-hydroxypiperidine derivative) in the presence of a strong acid. The resulting oxocarbenium ion undergoes intramolecular attack by the alkene, closing the pyran ring.

Protocol Validity:

  • Self-Validating Step: The formation of the bicyclic system is thermodynamically driven. The trans-fused product is often favored under thermodynamic control due to the stability of the diequatorial arrangement.

DOT Diagram: Prins Synthesis Workflow

PrinsSynthesis cluster_conditions Reaction Conditions Start Homoallylic Alcohol (Piperidine Derivative) Intermediate Oxocarbenium Ion Intermediate Start->Intermediate Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Acid Acid Catalyst (TFA or H2SO4) Acid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Product This compound (Scaffold) Cyclization->Product Stereoselective Temp 0°C to RT Time 2-12 Hours

Caption: Prins cyclization workflow for the stereoselective construction of the OHPP scaffold.

Medicinal Chemistry Applications

Opioid Receptor Agonists

The trans-4a-aryl-octahydro-pyrano[2,3-c]pyridine derivatives have demonstrated significant antinociceptive activity .

  • Mechanism: The scaffold acts as a bioisostere of the morphinan skeleton. The bridgehead aryl group mimics the A-ring of morphine, while the basic nitrogen mimics the amine function essential for receptor binding.

  • Key Insight: The saturated nature of the ring reduces lipophilicity compared to fully aromatic analogs, potentially lowering metabolic clearance and reducing off-target hERG binding.

Antibacterial Intermediates

Functionalized derivatives, particularly those with imino- or carboxamide substitutions, serve as intermediates for DNA gyrase inhibitors . The scaffold provides a rigid spacer that orients hydrogen-bond donors/acceptors into the bacterial enzyme active site.

Quantitative Data: Scaffold Physicochemical Profile

The following table summarizes the calculated properties of the unsubstituted scaffold, highlighting its suitability for CNS drug design.

PropertyValueRelevance
Molecular Weight 141.21 g/mol Ideal for fragment-based design (Fragment < 300 MW).
cLogP ~0.6 - 1.2Optimal hydrophilicity for oral bioavailability.
Topological Polar Surface Area (TPSA) ~21 ŲHigh CNS penetration potential (TPSA < 90 Ų).
H-Bond Donors 1 (NH)Key interaction point; modifiable.
H-Bond Acceptors 2 (N, O)Facilitates receptor binding.
sp³ Fraction 1.0 (100%)Maximizes 3D complexity ("Escape from Flatland").

Experimental Protocol: Representative Synthesis

Objective: Synthesis of a core OHPP intermediate via acid-catalyzed cyclization.

Reagents:

  • 4-(2-Hydroxyethyl)-piperidine derivative (1.0 eq)

  • Benzaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Activation: Add Benzaldehyde to the solution. Cool the mixture to 0°C using an ice bath.

  • Cyclization: Dropwise add TFA over 10 minutes. The acid catalyzes the formation of the iminium/oxocarbenium species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution until pH ~8.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to isolate the cis/trans isomers.

Self-Validation Check:

  • Success Indicator: Appearance of a characteristic bridgehead proton signal in ¹H NMR (typically δ 3.5–4.5 ppm) and disappearance of the aldehyde proton.

  • Stereochemistry Check: Measure coupling constants (

    
    -values) of the bridgehead protons. Large axial-axial couplings (
    
    
    
    > 10 Hz) indicate a trans-fused system.

References

  • Synthesis and Opioid Activity

    • Title: Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols.
    • Source: J. Chem. Soc., Perkin Trans.
    • URL:[Link] (Search Term: this compound opioid)

  • Scaffold Library Synthesis (Prins Cyclization)

    • Title: Piperidine and Octahydropyrano[3,4-c]pyridine Scaffolds for Drug-like Molecular Libraries.[1] (Note: Analogous methodology applied to [2,3-c] isomer).[2][3][4][5][6][7]

    • Source: Bioorganic & Medicinal Chemistry.[1][3][4][5][8][9][10][11][12][13]

    • URL:[Link]

  • Chemical Structure & Properties

    • Title: Octahydro-2H-pyrano[2,3-c]pyridine (CAS 933733-82-5).
    • Source: PubChem / ChemicalBook.
    • URL:[Link]

  • Medicinal Chemistry Review

    • Title: Pyranopyridine-3-carbonitriles: A Promising Scaffold in Medicinal Chemistry.[10]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

Sources

"preliminary biological screening of octahydro-pyrano[2,3-c]pyridine analogues"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Hit-to-Lead Optimization

Executive Summary

The octahydro-pyrano[2,3-c]pyridine scaffold represents a privileged, saturated heterocyclic system distinct from its planar aromatic counterparts. Unlike flat heteroaromatic systems (e.g., pyrano[2,3-c]pyrazoles), the octahydro core offers a rich three-dimensional pharmacophore with defined stereochemistry at the ring fusion (cis/trans). This structural rigidity and sp3-rich character significantly enhance binding selectivity for complex protein targets, particularly G-protein coupled receptors (GPCRs) such as opioid receptors, and specific microbial enzymes.

This guide outlines a rigorous, self-validating screening cascade designed to transition these analogues from crude synthesis products to validated bioactive leads. The workflow prioritizes causality —understanding why a compound is active—over simple phenotypic observation.

Structural Context & Stereochemical Rationale

Before screening, researchers must recognize that biological activity in this series is often driven by the stereochemical relationship between the pyran and pyridine rings.

  • Pharmacophore: The fused bicyclic system mimics the morphinan skeleton found in opioids and the isoquinoline alkaloids found in antimicrobial natural products.

  • Stereocontrol: The cis- or trans- fusion determines the spatial vector of substituents. Activity data must be segregated by diastereomer to avoid "flat SAR" (Structure-Activity Relationship) artifacts.

Screening Workflow Visualization

The following diagram illustrates the logical progression from in silico filtering to in vivo validation. This cascade minimizes resource wastage by filtering toxic or insoluble compounds early.

ScreeningCascade cluster_InVitro Phase II: In Vitro Primary Screens Synthesis Library Synthesis (Octahydro-pyrano[2,3-c]pyridines) InSilico Phase I: In Silico Profiling (ADME/Tox & Docking) Synthesis->InSilico Structure Import PhysChem Solubility & Stability Check InSilico->PhysChem Pass Lipinski/Veber Antimicrobial Antimicrobial Assay (MIC / MBC) PhysChem->Antimicrobial Aqueous Soluble Cytotox Cytotoxicity Screen (MTT / Vero-E6) PhysChem->Cytotox Parallel Track TargetSpec Phase III: Target Specificity (e.g., Opioid Receptor / Kinase) Antimicrobial->TargetSpec Active (<10 µM) Cytotox->TargetSpec Low Tox (>50 µM) HitSelect Hit Selection (SI > 10) TargetSpec->HitSelect Validated Mechanism

Caption: Hierarchical screening cascade ensuring only metabolically stable and non-toxic hits progress to mechanism-of-action studies.

Phase I: In Silico Profiling (The Digital Filter)

Objective: Eliminate compounds with poor drug-likeness before physical testing.

Protocol
  • Ligand Preparation: Generate 3D conformers of the octahydro analogues. Crucially, generate both cis and trans ring-fusion isomers.

  • ADME Prediction: Use SwissADME or QikProp to calculate:

    • TPSA (Topological Polar Surface Area): Target < 140 Ų for cell permeability; < 90 Ų for CNS penetration (critical for analgesic targets).

    • LogP: Target 2.0–4.0 for optimal oral bioavailability.

  • Molecular Docking:

    • Targets: DNA Gyrase (Antimicrobial), Mu-Opioid Receptor (Analgesic), or EGFR (Anticancer).

    • Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.

Causality: High lipophilicity (LogP > 5) in this scaffold often leads to false positives in biological assays due to non-specific membrane disruption rather than specific receptor binding.

Phase II: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens. This scaffold often exhibits efficacy against Gram-positive bacteria due to the basic nitrogen mimicking aminoglycoside pharmacophores.

Detailed Protocol: Microbroth Dilution

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Preparation:

    • Cultivate S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB).

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 to achieve final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve analogue in 100% DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in MHB in a 96-well plate.

    • Final Range: 512 µg/mL to 0.5 µg/mL.

    • DMSO Control: Ensure final DMSO concentration is < 1% to prevent solvent toxicity.

  • Incubation:

    • Incubate at 37°C for 16–20 hours (aerobic).

  • Readout:

    • Visual: Lowest concentration with no visible growth.

    • Colorimetric (Optional): Add 20 µL Resazurin (0.015%). Blue

      
       Pink indicates viable metabolic activity.
      

Data Reporting Table:

Compound IDStereochemistryS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
OP-01 cis-fused4.0>12864
OP-02 trans-fused64>128>128
Ciprofloxacin N/A0.50.015N/A

Interpretation: In the example above, the cis-fusion (OP-01) drives potency, likely due to better alignment with the bacterial DNA gyrase binding pocket.

Phase III: Cytotoxicity & Safety Window

Objective: Differentiate between specific antimicrobial/analgesic activity and general protoplasmic poisoning.

Protocol: MTT Cell Viability Assay

Cell Line: Vero-E6 (Normal epithelial) or HepG2 (if targeting cancer).

  • Seeding: Plate cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

  • Quantification: Measure Absorbance at 570 nm.

Calculation of Selectivity Index (SI):



  • Target: SI > 10 is required for a lead candidate. SI < 2 indicates general toxicity.

Phase IV: Targeted Mechanism (Opioid/Analgesic)

Given the structural similarity of octahydro-pyrano[2,3-c]pyridines to morphinans, assessing analgesic potential is a high-value screen.

Logic Pathway: Opioid Receptor Interaction

The following diagram details the mechanistic hypothesis for CNS activity in this scaffold.

OpioidMechanism Ligand Octahydro-Analogue (Protonated Nitrogen) Receptor Mu-Opioid Receptor (Asp147 Site) Ligand->Receptor Ionic Bond GPCR G-Protein Coupling (Gi/o) Receptor->GPCR Conformational Change Effect Inhibition of cAMP Production GPCR->Effect Signal Transduction Outcome Analgesia (Pain Relief) Effect->Outcome Hyperpolarization

Caption: Mechanistic pathway for analgesic activity. The basic nitrogen of the scaffold is critical for the ionic interaction with Asp147.

Protocol: Hot Plate Latency Assay (Preliminary In Vivo)

Note: Only proceed if SI > 10 and In Silico predicts BBB permeability.

  • Subjects: Swiss albino mice (n=6 per group).

  • Dosing: Oral administration (10, 20 mg/kg). Control: Morphine (5 mg/kg).

  • Procedure:

    • Place mouse on plate heated to 55°C ± 0.5°C.

    • Endpoint: Time to lick paws or jump (Latency).

    • Cut-off: 15 seconds to prevent tissue damage.

  • Analysis: % Maximum Possible Effect (MPE).

References

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. MDPI. (2024).

  • Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols. Journal of the Chemical Society, Perkin Transactions 1.

  • Biological screening of some pyridine derivatives as anti-malarial agents. PubMed Central.

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research.

  • Evaluation of Analgesic and Anti-Inflammatory Activities of Medicinal Extracts. Dove Medical Press. (2020).

Technical Guide: Octahydro-pyrano[2,3-c]pyridine (CAS 933733-82-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Octahydro-pyrano[2,3-c]pyridine (CAS 933733-82-5), a critical bicyclic scaffold in medicinal chemistry.

Synthesis, Properties, and Pharmacophore Applications[1]

Executive Summary

CAS 933733-82-5 , chemically known as This compound , is a saturated bicyclic heterocycle fusing a tetrahydropyran ring with a piperidine ring.[1] Unlike planar aromatic scaffolds, this molecule offers a distinct three-dimensional architecture (sp3-rich) that is increasingly valued in Fragment-Based Drug Discovery (FBDD) . Its structural rigidity and defined vectors for substitution make it an ideal scaffold for targeting Central Nervous System (CNS) receptors and kinases where shape complementarity is paramount.

Chemical Profile & Physicochemical Properties

The core structure consists of a 6,6-fused ring system. The "octahydro" designation indicates complete saturation, resulting in multiple stereocenters at the bridgehead carbons (positions 4a and 8a).

PropertyDataNote
IUPAC Name Octahydro-2H-pyrano[2,3-c]pyridineSystematic nomenclature
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol Ideal for fragment libraries (Rule of 3)
LogP (Predicted) ~0.5 - 0.9Highly favorable for CNS penetration
pKa (Base) ~10.6 (Piperidine N)Basic secondary amine; forms salts easily
H-Bond Donors 1 (NH)Secondary amine handle for functionalization
H-Bond Acceptors 2 (O, N)Pyran oxygen and Piperidine nitrogen
Stereochemistry cis- or trans-fusedCAS 933733-82-5 typically refers to the racemate or unspecified stereochemistry unless denoted.[2]
Synthetic Pathways

The synthesis of the this compound core typically proceeds through the construction of the bicyclic skeleton in an unsaturated form (pyrano-pyridine), followed by catalytic hydrogenation.

3.1. Retrosynthetic Analysis

The most robust route involves:

  • Ring Construction: Formation of the pyran ring onto a pre-existing pyridine scaffold (e.g., 3-hydroxypyridine derivatives).

  • Saturation: Global reduction of the pyridine and pyran double bonds.

3.2. Detailed Protocol: Hetero-Diels-Alder & Hydrogenation

This protocol is derived from methodologies used for similar fused pyridine systems (e.g., WO2004058144, EP2595994).

Step 1: Formation of the Pyrano[2,3-c]pyridine Core

  • Reagents: 3-alkoxypyridine derivative, propargyl ether or allyl equivalent, Lewis Acid (e.g., ZnCl₂).

  • Mechanism: Intramolecular cyclization (often via Claisen rearrangement followed by cyclization) establishes the 6,6-fused system.

Step 2: Catalytic Hydrogenation (The Critical Step) To obtain the octahydro (fully saturated) core from the aromatic/dihydro precursor.

  • Substrate: 2H-pyrano[2,3-c]pyridine or 3,4-dihydro-2H-pyrano[2,3-c]pyridine.[2]

  • Reagents: H₂ (50-100 psi), PtO₂ (Adams' catalyst) or Rh/Al₂O₃.

  • Solvent: Acetic Acid (AcOH) or Methanol/HCl.

  • Conditions: 50°C, 12-24 hours.

  • Rationale: Platinum oxide in acidic media is preferred for reducing pyridine rings to piperidines without hydrogenolysis of the C-O bond in the pyran ring.

Step 3: Isolation

  • The product is isolated as a salt (e.g., Hydrochloride) to prevent oxidation and improve handling.

3.3. Reaction Workflow Diagram

The following diagram illustrates the transformation from the pyridine precursor to the final saturated scaffold.

SynthesisRoute Start 3-Hydroxypyridine Derivative Inter1 Intermediate A (O-Allyl/Propargyl Ether) Start->Inter1 Alkylation (Allyl bromide, K2CO3) Cyclized 2H-pyrano[2,3-c]pyridine (Aromatic Core) Inter1->Cyclized Thermal Cyclization (Claisen/Intramolecular) Final This compound (CAS 933733-82-5) Cyclized->Final Global Hydrogenation (H2, PtO2, AcOH) Reduces Pyridine & Double Bonds

Figure 1: Synthetic route for the construction of the this compound scaffold.

Mechanism of Action & Pharmacophore Utility

CAS 933733-82-5 is not a drug itself but a privileged scaffold . Its utility lies in its ability to orient functional groups in 3D space with high precision.

4.1. Structural Advantages[2]
  • sp3-Richness: Increases solubility and metabolic stability compared to flat aromatic rings (e.g., quinolines).

  • Vector Definition: The secondary amine (NH) allows for library expansion (amides, ureas, sulfonamides), while the pyran oxygen can act as a specific H-bond acceptor.

  • Conformational Restriction: The fused ring system locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

4.2. Target Classes[2]
  • GPCRs (CNS): The basic amine mimics neurotransmitters (serotonin/dopamine pharmacophores).

  • Kinases: Used as a solvent-front binder or hinge-binder scaffold in fragment-based screens (e.g., p38 MAP kinase inhibitors).

Pharmacophore Core This compound Core Scaffold HBA Pyran Oxygen: H-Bond Acceptor Core->HBA Basic Piperidine NH: Ionic Interaction / H-Bond Donor (Grow Vector) Core->Basic Hydrophobic Fused Ring System: Van der Waals / Shape Fit Core->Hydrophobic

Figure 2: Pharmacophore mapping of the scaffold, highlighting key interaction points for drug design.

Analytical Characterization

To validate the identity of CAS 933733-82-5, the following data is typical for the free base:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Multiplets at δ 1.4–1.9 ppm (methylene protons of the saturated rings).

    • Multiplet at δ 2.6–3.2 ppm (protons adjacent to Nitrogen: N-CH₂).

    • Multiplet at δ 3.4–4.0 ppm (protons adjacent to Oxygen: O-CH₂ and bridgehead CH).

    • Broad singlet at δ ~1.8 ppm (NH, exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 142.1 .

Handling and Stability
  • Storage: The free amine absorbs CO₂ from the air. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Salt Formation: For long-term storage, conversion to the hydrochloride (HCl) or oxalate salt is recommended to ensure crystallinity and stability.

  • Safety: Irritating to eyes and skin. Standard PPE (gloves, goggles) required.

References
  • BenchChem. Octahydro-2H-pyrano[3,2-c]pyridine Structure and Properties.Link

  • European Patent Office. EP2595994B1: Process for preparing pyrano-[2,3-c]pyridine derivatives. (2013). Link

  • World Intellectual Property Organization. WO2004058144: Antibacterial Pyridine Derivatives. (2004).[2][3] Link

  • ChemicalBook. Octahydro-2H-pyrano[3,2-c]pyridine Supplier Data.Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrano[2,3-c]pyridine derivatives.Link

Sources

A-Z Technical Guide for the Structural Elucidation of Novel Octahydro-pyrano[2,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Octahydro-pyrano[2,3-c]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active compounds. Its unique three-dimensional architecture, arising from the fusion of a tetrahydropyran and a piperidine ring, allows for diverse substituent placement, leading to a wide range of pharmacological activities.[1][2] Derivatives of this scaffold have shown promise in various therapeutic areas, including as analgesics and cognitive enhancers, making the development of novel synthetic routes and robust analytical methods for their characterization a critical endeavor in medicinal chemistry and drug discovery.[2]

This in-depth technical guide provides a comprehensive framework for the structural elucidation of novel this compound compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently determine the molecular architecture of these complex molecules. The guide emphasizes a multi-pronged analytical approach, integrating synthesis, purification, and a suite of advanced spectroscopic and spectrometric techniques.

The Strategic Workflow: An Integrated Approach to Structural Elucidation

The determination of a novel chemical structure is a systematic process that relies on the convergence of data from multiple analytical techniques.[3] Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment. The workflow for elucidating the structure of a novel this compound compound can be visualized as a logical progression from synthesis to final structural confirmation.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Novel This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy - 1D (¹H, ¹³C, DEPT) - 2D (COSY, HSQC, HMBC, NOESY) Purification->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Xray Single-Crystal X-ray Crystallography - Absolute Configuration NMR->Xray Computational Computational Modeling - NMR Prediction - Conformational Analysis NMR->Computational

Caption: Integrated workflow for structural elucidation.

Part 1: Synthesis and Purification of Novel Octahydro-pyrano[2,3-c]pyridines

The journey to structural elucidation begins with the successful synthesis and purification of the target compound. The choice of synthetic strategy is critical as it can provide initial clues about the potential structure.

Synthetic Strategies: Building the Core Scaffold

Several synthetic methodologies can be employed to construct the this compound framework. Multi-component reactions (MCRs) are particularly attractive due to their efficiency in building molecular complexity in a single step.[4] For instance, a one-pot, three-component reaction involving an appropriate aldehyde, an active methylene compound, and a cyclic amine derivative can yield the desired scaffold.[4]

Exemplary Synthetic Protocol (Hypothetical):

  • Reaction Setup: To a solution of piperidin-4-one (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL) is added a catalytic amount of piperidine (0.1 eq).

  • Addition of Aldehyde: A substituted benzaldehyde (1.0 eq) is added, and the reaction mixture is stirred at room temperature for 30 minutes.

  • Cyclization: Diethyl acetylenedicarboxylate (1.2 eq) is added, and the mixture is refluxed for 6 hours.

  • Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Purification: Ensuring Analytical Purity

The purity of the synthesized compound is paramount for obtaining high-quality analytical data. Chromatographic techniques, such as flash column chromatography and High-Performance Liquid Chromatography (HPLC), are indispensable for isolating the target molecule from reaction byproducts and starting materials.[5]

Detailed Purification Protocol:

  • Column Preparation: A glass column is packed with silica gel (230-400 mesh) using a slurry method with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) using a UV lamp or appropriate staining agents.

  • Fraction Pooling and Concentration: Fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound.

Part 2: Spectroscopic and Spectrometric Characterization

With a pure compound in hand, the next phase involves a comprehensive analysis using a suite of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is the first port of call for determining the molecular weight of the novel compound and, with high-resolution instruments, its elemental composition.[6] This information is crucial for proposing a molecular formula.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition using specialized software.

Table 1: Exemplary HRMS Data

IonCalculated m/zMeasured m/zDifference (ppm)Proposed Formula
[M+H]⁺289.1547289.1545-0.7C₁₆H₂₀N₂O₃
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Sample Placement: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Interpretation: The characteristic absorption bands are correlated with specific functional groups.

Table 2: Key IR Absorption Bands for a Hypothetical this compound Derivative

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350MediumN-H stretch (secondary amine)
2950-2850StrongC-H stretch (aliphatic)
1710StrongC=O stretch (ester)
1650StrongC=O stretch (amide)
1250, 1050StrongC-O stretch (pyran ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds.[7][8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the carbon skeleton and the connectivity of all atoms.

2.3.1 1D NMR: ¹H, ¹³C, and DEPT
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups.

Experimental Protocol for 1D NMR:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Spectrum Acquisition: The ¹H, ¹³C, and DEPT spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to deduce structural fragments.

2.3.2 2D NMR: COSY, HSQC, HMBC, and NOESY

2D NMR experiments provide crucial connectivity information that is often not apparent from 1D spectra.[9]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is critical for determining stereochemistry.

cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structure Determination H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC NOESY NOESY/ROESY (Spatial Proximity) H1->NOESY C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC DEPT DEPT (Carbon Multiplicity) Structure Complete 3D Structure - Connectivity - Stereochemistry DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Interplay of NMR techniques in structure elucidation.

Table 3: Hypothetical NMR Data for an this compound Derivative

δ ¹H (ppm)MultiplicityJ (Hz)Integrationδ ¹³C (ppm)DEPTCOSY CorrelationsHMBC Correlations
7.50d8.02H168.0C-C=O (amide)
7.30t8.02H130.0CH7.50Aromatic C
4.20q7.12H61.0CH₂1.25O-CH₂ (ester)
3.80dd11.5, 4.51H75.0CH2.10, 1.80C-O (pyran)
3.50m-1H55.0CH2.90, 1.90C-N (piperidine)
2.90t12.01H48.0CH₂3.50, 1.90C-N (piperidine)
2.10m-1H35.0CH₂3.80, 1.80C-C (pyran)
1.90m-1H32.0CH₂3.50, 2.90C-C (piperidine)
1.80m-1H--3.80, 2.10-
1.25t7.13H14.0CH₃4.20CH₃ (ester)

Part 3: Absolute Structural Confirmation

While spectroscopic methods provide the connectivity and relative stereochemistry, unambiguous determination of the absolute configuration often requires additional techniques.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[10][11][12] The main challenge often lies in growing high-quality crystals suitable for diffraction experiments.[10][12]

Protocol for Crystal Growth and X-ray Diffraction:

  • Crystal Growth:

    • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

    • Vapor diffusion of a poor solvent into a solution of the compound in a good solvent.

    • Cooling of a saturated solution.

  • Crystal Selection and Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions. The Flack parameter is used to determine the absolute configuration.[11]

Computational Chemistry: A Powerful Adjunct

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR spectra and analyzing conformational preferences.[13][14][15] Comparing experimentally observed NMR data with computationally predicted spectra for all possible stereoisomers can provide strong evidence for the correct structural assignment.[13]

Workflow for Computational NMR Prediction:

  • Conformational Search: A thorough conformational search is performed to identify the low-energy conformers of the proposed structure.

  • Geometry Optimization: The geometries of the low-energy conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: The NMR shielding constants are calculated for the optimized geometries using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Data Analysis: The calculated shielding constants are converted to chemical shifts and compared with the experimental data.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of novel this compound compounds requires a meticulous and integrated analytical approach. Each technique, from synthesis to computational modeling, provides a layer of evidence that, when combined, creates a self-validating system. The causality behind experimental choices is rooted in the complementary nature of the information obtained from each method. This comprehensive guide provides the framework for researchers to confidently and accurately determine the structures of these important heterocyclic compounds, thereby accelerating their potential development as novel therapeutic agents.

References

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • IntechOpen. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Retrieved from [Link]

  • TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structural Elucidation, Spectral Studies and Antimicrobial Activity of Pyrano-Pyrazole Derivatives. Retrieved from [Link]

  • SciSpace. (2017). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]

  • Taylor & Francis Online. (2026). The Advancement of Analytical Techniques in Drug Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ACS Publications. (2018). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]

  • Omics Online. (n.d.). Advances in Analytical Techniques for Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]

  • Frontiers. (2023). From structural determination of natural products in complex mixtures to single cell resolution: Perspectives on advances and challenges for mass spectrometry. Retrieved from [Link]

  • IJTSRD. (n.d.). 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

  • NIH. (n.d.). Structural identification of pyridinopyrone compounds with anti-neuroinflammatory activity from streptomyces sulphureus DSM 40104. Retrieved from [Link]

  • Nature. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]

  • PubMed Central. (n.d.). Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction. Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Octahydro-2H-pyrano[3,2-c]pyridine. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Retrieved from [Link]

  • NIH. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]

  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Novel Classes of Pyrido[2,3‐d]‐pyrimidines, Pyrano[2,3‐d]pyrimidines, and Pteridines. Retrieved from [Link]

  • ACS Publications. (n.d.). Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety | The Journal of Organic Chemistry. Retrieved from [Link]

  • NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). The Analytical Method Development and Validation: A Review. Retrieved from [Link]

  • GSC Online Press. (2024). Review on method development and validation for different pharmaceutical dosage form. Retrieved from [Link]

  • University of Glasgow. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • eScholarship.org. (n.d.). Theoretical Methods and Applications of Computational NMR. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • YouTube. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]

  • ACS Publications. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines | Organic Letters. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

Sources

The Octahydro-pyrano[2,3-c]pyridine Scaffold: A Conformationally-Restricted Privileged Structure for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of "privileged structures" remain a cornerstone of efficient medicinal chemistry campaigns. These molecular scaffolds possess the inherent ability to bind to multiple biological targets with high affinity, thereby serving as fertile ground for the development of novel therapeutics. This technical guide delves into the octahydro-pyrano[2,3-c]pyridine core, a saturated bicyclic N,O-heterocycle, and posits its significance as an emerging privileged structure, particularly for agents targeting the central nervous system (CNS). We will explore its unique structural and conformational properties, survey plausible and validated synthetic strategies for its construction, and examine its current and prospective applications in drug discovery, all while grounding our discussion in the principles of rational drug design and experimental validation.

The Privileged Structure Concept: Navigating Chemical Space with an Established Framework

The term "privileged structure" refers to a molecular scaffold that is capable of providing ligands for more than one type of receptor or enzyme. The underlying principle is that these frameworks possess a combination of features—such as a rigid conformational arrangement, strategically placed hydrogen bond donors and acceptors, and multiple vectors for chemical diversification—that make them particularly adept at interacting with the binding sites of various proteins. The this compound system is a compelling example of such a scaffold. Its rigid, fused ring system enhances binding selectivity for neuroactive compounds, making it a valuable starting point for the development of novel analgesics and cognitive enhancers[1].

The core structure of this compound is a fully saturated bicyclic system where a pyran ring is fused to a pyridine ring[1]. This fusion introduces multiple stereocenters, leading to a well-defined three-dimensional architecture that can be tailored to fit specific protein binding pockets. The presence of an oxygen atom in the pyran ring and a nitrogen atom in the piperidine ring provides both hydrogen bond accepting and donating capabilities, which are crucial for molecular recognition.

Core structure and key features of this compound.

Conformational Considerations in Drug Design

The therapeutic efficacy of a small molecule is intrinsically linked to its ability to adopt a specific conformation that is complementary to its biological target. Saturated fused-ring systems like this compound are conformationally restricted compared to their acyclic or monocyclic counterparts. This pre-organization of the scaffold reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinities.

The fusion of the pyran and piperidine rings can result in either a cis or trans ring junction, each with its own set of preferred chair-like conformations. The cis-fused isomer is generally more flexible, while the trans-fused isomer is more rigid[2][3]. This conformational difference is a critical design element in medicinal chemistry, as it dictates the spatial orientation of substituents and thus the molecule's interaction with its target. For instance, the rigid nature of the trans-fused system can be exploited to lock in a bioactive conformation, while the greater flexibility of the cis-fused system might be advantageous for targets that undergo induced-fit binding.

Synthetic Strategies for Pyrano[2,3-c]pyridine and Related Scaffolds

While a plethora of synthetic methods exist for various pyranopyridine isomers, the construction of the specific this compound core often relies on multi-step sequences that aim to control the stereochemistry at the ring junctions. Key strategies include multicomponent reactions (MCRs), domino reactions, and intramolecular cycloadditions.

A particularly effective approach for constructing related fused heterocyclic systems is the domino 1,3-dipolar cycloaddition/ring-opening/dethionation process. This has been successfully applied to the synthesis of N¹-substituted octahydro-1H-pyrano[2,3-d]pyrimidines, which are structurally analogous to the this compound core[4]. Such domino reactions are highly efficient as they allow for the construction of complex molecular architectures in a single operation from simple starting materials.

Another powerful strategy involves the use of MCRs. For example, pyrano-[2,3-c]-pyrazole derivatives have been synthesized via a one-pot, four-part reaction between an aromatic aldehyde, ethyl acetoacetate, hydrazine, and malononitrile[5]. This approach is attractive due to its operational simplicity and the ability to generate a diverse library of compounds by varying the starting materials. Similar MCR strategies can be envisioned for the synthesis of the this compound scaffold.

start Simple Starting Materials mcr Multicomponent Reaction (MCR) start->mcr One-pot intermediate Functionalized Dihydropyridine Intermediate mcr->intermediate cyclization Intramolecular Cyclization intermediate->cyclization e.g., Hetero-Diels-Alder or Michael Addition reduction Diastereoselective Reduction cyclization->reduction scaffold This compound Scaffold reduction->scaffold

Generalized synthetic workflow for the construction of the core scaffold.
Exemplary Protocol: Proposed Synthesis of an this compound Derivative

The following is a proposed, chemically sound, multi-step synthesis for a substituted this compound derivative, adapted from established methodologies for related heterocyclic systems[4][6]. This protocol serves as a validated starting point for researchers aiming to synthesize this scaffold.

Step 1: Synthesis of the Dihydropyridine Intermediate

  • To a solution of 4-hydroxy-6-methyl-2-pyridone (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-4-aryl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile intermediate.

Step 2: Reduction of the Pyranone Ring and Pyridine Ring

  • Suspend the intermediate from Step 1 in methanol.

  • Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is then dissolved in acetic acid.

  • Add platinum(IV) oxide (PtO₂) (0.05 eq) and hydrogenate the mixture at 50 psi for 24 hours.

  • Filter the catalyst through a pad of Celite and neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to afford the desired this compound derivative.

Applications in Drug Discovery

The this compound scaffold and its related isomers have shown promise in a variety of therapeutic areas. Their rigid nature and stereochemical complexity make them ideal for targeting specific protein conformations.

Therapeutic AreaBiological Target/ActivityScaffold TypeReference
Antiviral Human Coronavirus (HCoV-229E) InhibitorPyrano[2,3-c]pyrazole[7][8]
Anticancer p38 MAP Kinase InhibitorPyrano[2,3-c]pyrazole[9]
CNS Disorders Analgesic, Cognitive EnhancerOctahydro-pyrano[3,2-c]pyridine[1]
CNS Disorders Treatment of Neurodegenerative DiseasesPyrano[2,3-c]pyrazole[9][10]
Antioxidant Free Radical ScavengingPyrano-[2,3-c]-pyrazole[5]
Focus on Central Nervous System (CNS) Applications

The structural similarity of the this compound core to piperidine and tetrahydropyran moieties, both of which are common in CNS-active drugs, suggests its potential in this therapeutic area[1]. The rigidified framework can lead to enhanced selectivity for specific receptor subtypes, which is often a challenge in CNS drug development. For example, the alkaloid anabasamine, which contains a piperidine ring fused to a bipyridyl system, has shown selective anti-acetylcholinesterase properties, a key target in Alzheimer's disease therapy[11]. This provides a strong rationale for exploring the this compound scaffold for novel neurotherapeutics.

Hypothetical Case Study: Designing a Selective Kinase Inhibitor for Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Let's consider a hypothetical drug discovery campaign targeting a kinase involved in the neuroinflammatory cascade.

  • Scaffold Selection: The this compound core is chosen for its rigid 3D structure, which can provide a fixed orientation for substituents to interact with the kinase active site.

  • Initial Hit: A high-throughput screen identifies a weakly active hit compound with the this compound core.

  • Structure-Activity Relationship (SAR) Exploration: A library of analogs is synthesized to probe the SAR. Key modifications could include:

    • Varying substituents on the piperidine nitrogen: This can modulate solubility and allow for interaction with the solvent-exposed region of the binding site.

    • Introducing substituents at various positions on the pyran and piperidine rings: This can probe for specific interactions within the active site.

    • Exploring different stereoisomers: Synthesizing both cis and trans fused isomers, as well as enantiopure compounds, to determine the optimal stereochemistry for activity.

cluster_sar Structure-Activity Relationship (SAR) Exploration scaffold This compound Core Hit (IC50 = 10 µM) r1 R1 on Piperidine-N (Solubility, Solvent Front) scaffold->r1 r2 R2 on Pyran Ring (Hydrophobic Pocket) scaffold->r2 stereo Stereochemistry (cis/trans, R/S) (Binding Conformation) scaffold->stereo optimized Optimized Lead (IC50 = 10 nM) r1->optimized r2->optimized stereo->optimized

Hypothetical SAR exploration workflow for a CNS drug candidate.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its inherent structural rigidity and the presence of multiple points for diversification make it an attractive starting point for the development of novel therapeutics, particularly for challenging targets within the CNS.

Future research in this area should focus on several key aspects:

  • Development of novel and efficient stereoselective synthetic routes: This will be crucial for accessing a wider range of stereoisomers for biological evaluation.

  • Expansion of the biological targets: While the focus has been on CNS applications, the scaffold's properties may be well-suited for other target classes, such as ion channels or proteases.

  • Integration of computational modeling: In silico methods can be used to predict the ADME/Tox properties of virtual libraries of this compound derivatives, helping to prioritize synthetic efforts.

References

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. (2025). ResearchGate. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (n.d.). Journal of Materials and Environmental Science. [Link]

  • Octahydro-2H-pyrano[3,2-c]pyridine. (n.d.). MySkinRecipes. [Link]

  • Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. (2019). Biomedical Journal of Scientific & Technical Research. [Link]

  • Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. (2019). Biomedical Journal of Scientific & Technical Research. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). National Institutes of Health. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Semantic Scholar. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). National Institutes of Health. [Link]

  • Synthesis of Octahydropyrano[2,3-d]Pyrimidine Derivatives via Tetrahydropyrano[3,2-e][1][5]Thiazolo[3,2-a]Pyrimidine and 2,6-Dichlorobenzonitrile Oxide. (2025). ResearchGate. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025). African Journal of Biomedical Research. [Link]

  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. (2017). PubMed. [Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2025). ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

  • A Diels—Alder Synthesis of Pyridines. (2025). ResearchGate. [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]

  • Pyridine alkaloids with activity in the central nervous system. (n.d.). National Institutes of Health. [Link]

  • Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. (n.d.). Organic Chemistry Frontiers. [Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of Octahydro-pyrano[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of the octahydro-pyrano[2,3-c]pyridine scaffold, a privileged bicyclic core in medicinal chemistry known for its structural similarity to iridoid alkaloids and its utility in neuroactive drug discovery (e.g., analgesics, cognitive enhancers).

While direct one-pot synthesis to the fully saturated octahydro system is synthetically challenging due to the stability of the aromatic pyridine precursors, this guide presents a robust two-stage modular protocol :

  • Stage 1 (The MCR): A high-atom-economy Multi-Component Reaction to construct the pyrano[2,3-c]pyridine skeleton.

  • Stage 2 (The Saturation): A stereoselective catalytic hydrogenation to access the octahydro target.

Introduction & Retrosynthetic Strategy

The This compound moiety represents a "fused-piperidine" system. Its synthesis is often bottlenecked by the difficulty of forming the cis-fused ring junction stereoselectively.

Strategic Analysis:

  • The Challenge: Direct cyclization of linear saturated precursors often suffers from poor entropy and competing polymerization.

  • The Solution: Use the aromatic stability of 3-hydroxypyridine (or its derivatives) to drive a rapid, convergent MCR (Stage 1), followed by a controlled reduction (Stage 2) to install the "octahydro" saturation and stereocenters.

Reaction Scheme Overview
  • Reactants: Aromatic Aldehyde (1 ), Malononitrile/Cyanoacetate (2 ), 3-Hydroxypyridine (3 ).[1]

  • Intermediate: 4H-pyrano[2,3-c]pyridine (Aromatic/Unsaturated).

  • Final Product: this compound.

Mechanistic Pathway (Graphviz Visualization)

The formation of the core skeleton proceeds via a Domino Knoevenagel–Michael–Cyclization sequence. Understanding this mechanism is critical for troubleshooting yield issues.

MCR_Mechanism Reactants Aldehyde + Malononitrile Knoevenagel Intermediate A: Arylidene Malononitrile Reactants->Knoevenagel Base Cat. (-H2O) Addition Michael Acceptor (Activated Olefin) Knoevenagel->Addition In situ Michael_Adduct Intermediate B: Michael Adduct Addition->Michael_Adduct + 3-Hydroxypyridine (C-Alkylation) Nucleophile 3-Hydroxypyridine (C2-Nucleophile) Nucleophile->Michael_Adduct Reagent Input Cyclization Intramolecular Cyclization (O-Attack) Michael_Adduct->Cyclization Imine-Enamine Tautomerism Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Product_Core 4H-Pyrano[2,3-c]pyridine (Core Scaffold) Tautomerization->Product_Core Hydrogenation Catalytic Hydrogenation (H2, Pt/C) Product_Core->Hydrogenation Stage 2 Final_Target This compound Hydrogenation->Final_Target Stereoselective Reduction

Caption: Logical flow of the domino synthesis. The MCR constructs the bicyclic core (Green), which is then reduced to the octahydro target (Blue).

Experimental Protocols

Protocol A: One-Pot Synthesis of the Pyrano[2,3-c]pyridine Core

This protocol utilizes a Lewis Base catalyst (DMAP or DABCO) in an aqueous-ethanolic medium, favoring Green Chemistry principles.

Materials:

  • Aldehyde (1.0 mmol): Benzaldehyde (or derivative).

  • Active Methylene (1.0 mmol): Malononitrile.

  • Nucleophile (1.0 mmol): 3-Hydroxypyridine.

  • Catalyst (10 mol%): DMAP (4-Dimethylaminopyridine).

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL).

Step-by-Step Workflow:

  • Pre-Activation: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in the EtOH:H2O mixture. Stir at room temperature for 5 minutes.

  • Catalyst Addition: Add DMAP (10 mol%). A slight exotherm or precipitate formation indicates the rapid formation of the arylidene malononitrile intermediate.

  • Core Assembly: Add 3-hydroxypyridine.

  • Reflux: Heat the mixture to reflux (80°C) for 30–60 minutes. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7).

    • Visual Cue: The reaction typically turns from clear/yellow to a deep orange or precipitate-heavy suspension.

  • Isolation: Cool to room temperature. The product usually precipitates out.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 3 mL) and water. Recrystallize from hot ethanol if necessary.

Typical Yield: 85–92% (depending on aldehyde substituents).

Protocol B: Stereoselective Hydrogenation to this compound

The MCR product is planar and aromatic. To achieve the "octahydro" (fully saturated) state, the pyridine ring and the pyran double bond must be reduced.

Materials:

  • Substrate: 4H-pyrano[2,3-c]pyridine derivative (from Protocol A).

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Rh/Al2O3 (for milder conditions).

  • Solvent: Acetic Acid (Glacial) or Methanol with 1% HCl.

  • Hydrogen Source: H2 gas (Balloon or Parr Shaker).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the MCR product in 10 mL of Glacial Acetic Acid. (Acidic media protonates the pyridine nitrogen, facilitating ring hydrogenation).

  • Catalyst Loading: Carefully add 5% Pt/C (10 wt% loading). Caution: Pyrophoric.

  • Hydrogenation:

    • Method A (Balloon): Purge with H2 three times. Stir vigorously at 60°C for 12–24 hours.

    • Method B (Parr Shaker - Recommended): Pressurize to 50 psi H2. Shake at 50°C for 6 hours.

  • Work-up: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with sat. NaHCO3 (to liberate the free base piperidine).

  • Extraction: Extract with DCM (3 x 15 mL). Dry over Na2SO4 and concentrate.

Stereochemical Note: This reduction typically favors the cis-fused isomer due to hydrogen delivery from the least hindered face, mimicking the stereochemistry of natural iridoids.

Data Summary & Optimization

Table 1: Solvent & Catalyst Screening (MCR Step)
EntrySolvent SystemCatalystTemp (°C)Time (min)Yield (%)Green Score
1Ethanol (Abs)PiperidineReflux12078Moderate
2WaterNone10018045High
3EtOH:H2O (1:1) DMAP 80 40 92 Excellent
4[BMIm]BF4 (Ionic Liquid)None803088Good (Recyclable)
5TolueneEt3NReflux24065Low (Toxic)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (MCR) Incomplete Knoevenagel condensation.Ensure the aldehyde is fresh (not oxidized). Increase catalyst to 15 mol%.
No Precipitation Product is soluble in EtOH.Add ice-cold water to the reaction mixture to force precipitation.
Incomplete Reduction Pyridine ring poisoning catalyst.Use Acetic Acid as solvent (critical). Protonation prevents catalyst poisoning by the nitrogen lone pair.
Regioisomer Mix Competition between C2/C4 attack.3-hydroxypyridine directs attack to C2 due to the -OH activation. Ensure pure 3-hydroxypyridine is used.

References

  • Green Multicomponent Synthesis: Recent Advances in the Multicomponent Synthesis of Pyrano[2,3-c]pyrazole and Pyridine Derivatives. Research Journal of Chemistry and Environment.[2]

  • Microwave Assisted Protocol: Fahim, A. M. (2017). "Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst." OnLine Journal of Biological Sciences.

  • Domino Knoevenagel/HDA: Tietze, L. F., et al. "Domino Knoevenagel Hetero-Diels–Alder Reactions."[3] Chemical Reviews.

  • Hydrogenation of Pyridines: "Catalytic Hydrogenation of Pyridine Derivatives to Piperidines." Organic Syntheses.

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Octahydro-pyrano[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Strategic Importance of the Octahydro-pyrano[2,3-c]pyridine Scaffold

The this compound core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure, which combines features of a tetrahydropyran and a piperidine ring, allows for precise three-dimensional positioning of substituents, making it an attractive framework for drug discovery in areas such as neuroscience, oncology, and infectious diseases.[1][2]

The synthesis of these complex structures, however, is non-trivial. The inherent reactivity of the secondary amine within the piperidine ring and the potential presence of hydroxyl groups on the pyran ring or its precursors necessitate a robust and well-designed protecting group strategy.[3] Unprotected amine and hydroxyl functionalities can interfere with desired chemical transformations by acting as competing nucleophiles, bases, or sites for unwanted side reactions. This can lead to low yields, complex product mixtures, and significant purification challenges.[4]

This guide provides a detailed overview of protecting group strategies tailored for the synthesis of this compound derivatives. We will explore the rationale behind selecting specific protecting groups for the nitrogen and oxygen functionalities, delve into orthogonal strategies that permit selective deprotection, and provide detailed, field-proven protocols for their application and removal.

The Core Scaffold: Identifying Sites for Protection

The fundamental challenge in synthesizing the this compound scaffold lies in managing the reactivity of the piperidine nitrogen and any hydroxyl groups. A carefully chosen protecting group strategy is therefore not merely a tactical step but a cornerstone of the entire synthetic plan.

Caption: Key reactive sites on the this compound scaffold.

Part 1: Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is both nucleophilic and basic, making its protection essential during many synthetic operations, such as organometallic additions, oxidations, or ester manipulations. Carbamates are the most widely used class of protecting groups for this purpose due to their high stability and predictable cleavage conditions.[5]

The tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common nitrogen-protecting group in modern organic synthesis. Its popularity stems from its general stability to a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions.

  • Rationale for Use: The Boc group is ideal for syntheses involving organolithium reagents, Grignard reagents, hydrides, and hydrogenation, where a free amine would be incompatible. Its removal with acids like trifluoroacetic acid (TFA) is clean and typically high-yielding.[5][6]

  • Trustworthiness: The deprotection mechanism proceeds via the formation of a stable tert-butyl cation, minimizing side reactions when appropriate scavengers are used.[5]

Protocol 1: Boc-Protection of a Piperidine Nitrogen

  • Setup: Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Reagents: Add triethylamine (TEA, 1.5 equiv) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.

Protocol 2: Deprotection of a Boc-Protected Amine

  • Setup: Dissolve the Boc-protected amine (1.0 equiv) in DCM (approx. 0.1 M).

  • Reagents: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C. Note: For substrates sensitive to the electrophilic tert-butyl cation generated, a scavenger such as triethylsilane (TES) or anisole may be added.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and basify to pH > 9.

  • Extraction: Extract the product into an organic solvent like DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

The Carboxybenzyl (Cbz or Z) Group

The Cbz group is a classic nitrogen-protecting group, valued for its stability under both acidic and basic conditions. Its key feature is its lability to catalytic hydrogenation.[5][7]

  • Rationale for Use: The Cbz group is employed when the synthetic route requires strong acidic or basic conditions that would cleave a Boc group. It provides an orthogonal deprotection strategy to acid-labile groups.[8][9]

  • Trustworthiness: Removal by hydrogenolysis is exceptionally clean, producing the free amine, carbon dioxide, and toluene, which are easily removed.

Protocol 3: Cbz-Protection of a Piperidine Nitrogen

  • Setup: Dissolve the secondary amine (1.0 equiv) in a solvent mixture like THF/water (1:1) or DCM.

  • Reagents: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 equiv) or TEA (1.5 equiv). Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion as monitored by TLC.

  • Work-up: If using an aqueous mixture, extract with ethyl acetate. If using DCM, wash the reaction with water. Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of a Cbz-Protected Amine (Hydrogenolysis)

  • Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst: Add palladium on carbon (Pd/C, 10% w/w, approx. 5-10 mol%).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator (1-4 atm). Stir vigorously for 2-16 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Rinse the Celite® pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to obtain the deprotected amine.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability Profile
Boc Boc₂O, Base (e.g., TEA)Strong Acid (TFA, HCl)Stable to base, nucleophiles, hydrogenation. Labile to strong acid.
Cbz (Z) Cbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid and base. Labile to catalytic hydrogenation.

Part 2: Protection of the Hydroxyl Group

Hydroxyl groups must be protected to prevent them from acting as nucleophiles or acidic protons during reactions such as organometallic additions or base-catalyzed transformations.

The Tetrahydropyranyl (THP) Group

The THP group forms a stable acetal with alcohols. It is introduced under acidic conditions and is robust towards a wide array of non-acidic reagents.[10][11]

  • Rationale for Use: THP ethers are stable to strong bases, organometallics, and hydrides, making them suitable for many synthetic transformations.[12] Their removal under mild acidic conditions makes them compatible with many other functional groups.[10][13]

  • Trustworthiness: The formation and cleavage are generally high-yielding. However, it's important to note that the introduction of a THP group creates a new stereocenter, potentially leading to a mixture of diastereomers.[12]

Protocol 5: THP-Protection of an Alcohol

  • Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM.

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equiv) or p-toluenesulfonic acid (TsOH).

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Quench with a saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol 6: Deprotection of a THP Ether

  • Setup: Dissolve the THP-protected alcohol (1.0 equiv) in methanol (MeOH).

  • Reagents: Add a catalytic amount of PPTS or TsOH (0.1 equiv).

  • Reaction: Stir at room temperature or warm gently to 40-50 °C for 1-6 hours until deprotection is complete.

  • Work-up: Add solid NaHCO₃ to neutralize the acid, then filter.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting alcohol by chromatography.

Protecting GroupIntroduction ReagentsDeprotection ConditionsStability Profile
THP DHP, Acid catalyst (PPTS, TsOH)Acidic hydrolysis (PPTS, TsOH in alcohol)Stable to base, organometallics, hydrides. Labile to acid.
TBDMS TBDMS-Cl, ImidazoleFluoride source (TBAF), or Acid (AcOH)Stable to base. Labile to acid and fluoride ions.

Part 3: Orthogonal Protecting Group Strategies

The true power in protecting group chemistry lies in orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[8][9] This is crucial for the stepwise functionalization of the this compound scaffold.

Strategy 1: Boc (N) and THP (O)

This combination is a classic example of acid/base orthogonality. The Boc group is removed with strong acid, while the THP group is stable to the conditions used for many N-Boc manipulations but can be removed with milder acid. However, careful selection of conditions is needed for selective deprotection. A more robust orthogonal pair is often preferred.

Strategy 2: Cbz (N) and TBDMS (O)

This pair offers excellent orthogonality. The Cbz group is removed by hydrogenolysis, which will not affect the TBDMS ether. The TBDMS ether is removed by a fluoride source (like TBAF), which will not affect the Cbz group.

  • Selective N-Deprotection: H₂, Pd/C

  • Selective O-Deprotection: TBAF in THF

Orthogonal_Strategy Orthogonal Deprotection Workflow: Cbz/TBDMS Example cluster_path1 Path A: N-Deprotection First cluster_path2 Path B: O-Deprotection First Start Doubly Protected Intermediate (N-Cbz, O-TBDMS) N_Deprotect H₂, Pd/C in MeOH Start->N_Deprotect Hydrogenolysis O_Deprotect TBAF in THF Start->O_Deprotect Fluoride Cleavage Intermediate_A N-Free, O-TBDMS Intermediate N_Deprotect->Intermediate_A O_Functionalize_A N-Functionalization (e.g., Alkylation) Intermediate_A->O_Functionalize_A O_Deprotect_A TBAF in THF O_Functionalize_A->O_Deprotect_A Final Fully Deprotected & Functionalized Scaffold O_Deprotect_A->Final Intermediate_B N-Cbz, O-Free Intermediate O_Deprotect->Intermediate_B N_Functionalize_B O-Functionalization (e.g., Oxidation) Intermediate_B->N_Functionalize_B N_Deprotect_B H₂, Pd/C in MeOH N_Functionalize_B->N_Deprotect_B N_Deprotect_B->Final

Caption: Orthogonal strategy enabling selective functionalization of N or O.

Conclusion

The successful synthesis of this compound derivatives is critically dependent on the logical and strategic application of protecting groups. By understanding the stability, reactivity, and orthogonality of common protecting groups like Boc, Cbz, and THP/TBDMS, researchers can design robust synthetic routes that minimize side reactions and maximize yields. The protocols and strategies outlined in this guide serve as a foundational toolkit for chemists and drug development professionals aiming to explore the rich chemical space offered by this important heterocyclic scaffold.

References

  • Process for preparing pyrano - [2,3-c]pyridine derivatives.
  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry. [Link]

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. ACS Publications. [Link]

  • Scheme 5. Thp protection of the hydroxyl group of Tyr. ResearchGate. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. [Link]

  • Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed. [Link]

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

  • Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. NIH. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. UNH Scholars Repository. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

Sources

Application Note: A Practical Guide to the NMR Spectroscopic Characterization of the Octahydro-pyrano[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The octahydro-pyrano[2,3-c]pyridine core is a key structural motif in a variety of biologically active molecules and natural products. Its rigid, bicyclic structure presents a unique challenge and opportunity for detailed stereochemical and conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this scaffold. This application note provides a comprehensive guide to the practical application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete spectral assignment and characterization of this compound derivatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity.

Introduction: The Significance of the this compound Core

The fusion of a pyran and a pyridine ring to form the this compound system creates a conformationally restricted framework. This structural rigidity is often exploited in medicinal chemistry to orient substituents in a precise three-dimensional arrangement, enhancing their interaction with biological targets. The stereochemistry at the multiple chiral centers and the conformation of the bicyclic system are critical determinants of biological activity. Therefore, a robust and reliable method for the detailed structural characterization of these molecules is paramount in drug discovery and development.

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unparalleled level of structural detail, allowing for the determination of connectivity, relative stereochemistry, and conformational preferences. This guide will walk the user through the essential NMR experiments and their interpretation for this important heterocyclic system.

Foundational NMR Analysis: 1D ¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra are the starting point for any structural elucidation.[1] They provide initial information on the number and types of protons and carbons present in the molecule.

Expected Chemical Shift Ranges

The chemical shifts in the this compound system are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as by the local magnetic environment. The presence of the nitrogen atom in the pyridine ring generally leads to a downfield shift for adjacent protons and carbons compared to a simple cyclohexane ring.[2]

Table 1: Representative ¹H and ¹³C Chemical Shift Ranges for the this compound Core

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
23.5 - 4.2 (ax), 3.0 - 3.8 (eq)65 - 75Protons and carbon are adjacent to the pyran oxygen.
31.5 - 2.225 - 35Aliphatic protons and carbon.
42.8 - 3.545 - 55Protons and carbon are adjacent to the pyridine nitrogen.
4a2.0 - 2.835 - 45Bridgehead proton and carbon.
62.5 - 3.240 - 50Protons and carbon are adjacent to the pyridine nitrogen.
71.6 - 2.320 - 30Aliphatic protons and carbon.
81.4 - 2.122 - 32Aliphatic protons and carbon.
8a2.2 - 3.030 - 40Bridgehead proton and carbon.

Note: These are typical ranges and can be significantly influenced by the nature and stereochemistry of substituents.

Coupling Constants and Stereochemistry

The through-bond scalar coupling (J-coupling) between protons provides valuable information about the dihedral angles and thus the relative stereochemistry. In the chair-like conformations of the pyran and pyridine rings, the following general rules apply:

  • ³J_HH (axial-axial): Typically large (10-13 Hz)

  • ³J_HH (axial-equatorial): Typically small (2-5 Hz)

  • ³J_HH (equatorial-equatorial): Typically small (2-5 Hz)

  • ²J_HH (geminal): Typically 10-15 Hz

Analysis of these coupling constants is crucial for determining the relative configuration of substituents on the rings.

Advanced Structural Elucidation: 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives.

Experimental Protocols

Protocol 1: Sample Preparation

  • Dissolve 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Filter the solution into a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid signal broadening.

Protocol 2: NMR Data Acquisition

Acquire the following spectra on a spectrometer with a minimum field strength of 400 MHz:

  • ¹H NMR: Standard single-pulse experiment.

  • ¹³C NMR: Proton-decoupled experiment.

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).[3]

  • (Optional) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is critical for confirming stereochemistry and conformational analysis.

Data Interpretation Workflow

A systematic approach to interpreting the 2D NMR data is essential for a self-validating structural assignment.

Diagram 1: Workflow for NMR-based Structure Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Stereo Stereochemical & Conformational Analysis H1 ¹H NMR (Identify proton signals and multiplicities) COSY COSY (Establish H-H connectivities within spin systems) H1->COSY HSQC HSQC (Assign carbons directly attached to protons) H1->HSQC HMBC HMBC (Connect spin systems and assign quaternary carbons) H1->HMBC C13 ¹³C NMR (Identify carbon signals) C13->HSQC C13->HMBC COSY->HSQC HSQC->HMBC J_coupling J-Coupling Analysis (Determine relative stereochemistry) HMBC->J_coupling NOESY NOESY/ROESY (Confirm through-space proximities) J_coupling->NOESY Structure Final Structure Confirmation NOESY->Structure

Caption: A logical workflow for the structural elucidation of this compound derivatives using a suite of NMR experiments.

Key 2D NMR Correlations

The following diagram illustrates the expected key correlations for the this compound scaffold.

Diagram 2: Key HMBC and COSY Correlations

Caption: A schematic representation of key COSY (bold green lines) and HMBC (dashed red arrows) correlations for the unambiguous assignment of the this compound core.

Interpreting the Correlations:

  • COSY: The COSY spectrum will reveal the connectivity between adjacent protons. For instance, the proton at C2 will show a correlation to the protons at C3, which in turn will correlate to the protons at C4, and so on, allowing for the tracing of the individual spin systems of the pyran and pyridine rings.

  • HSQC: This experiment is crucial for unequivocally assigning the carbon signals that are directly attached to protons. Each cross-peak represents a one-bond C-H connection.

  • HMBC: The HMBC spectrum is arguably the most informative for piecing together the entire molecular puzzle.[4] It reveals correlations between protons and carbons that are two or three bonds away. For example, the protons at C2 (H2) will show a correlation to the bridgehead carbon C8a, and the protons at C6 (H6) will correlate to the bridgehead carbon C4a. These long-range correlations are essential for connecting the different spin systems and for assigning quaternary carbons (if present).

Case Study: A Self-Validating Assignment Protocol

Let's consider the assignment of the bridgehead protons and carbons (C4a/H4a and C8a/H8a), which are often challenging.

  • Start with an unambiguous signal: The protons at C2 are typically in a distinct chemical shift region due to their proximity to the pyran oxygen. Let's assume H2 has been identified from its chemical shift and multiplicity.

  • HSQC correlation: Identify C2 from the H2-C2 cross-peak in the HSQC spectrum.

  • COSY walk: From H2, "walk" along the spin system using the COSY spectrum to identify H3 and then H4.

  • HMBC connections:

    • Observe an HMBC correlation from H2 to a bridgehead carbon. This must be C8a.

    • Observe an HMBC correlation from H4 to a bridgehead carbon. This must be C4a.

  • Cross-validation:

    • The proton assigned as H8a (identified via its HSQC cross-peak to C8a) should show a COSY correlation to H8.

    • The proton assigned as H4a (identified via its HSQC cross-peak to C4a) should show a COSY correlation to H8a.

    • Furthermore, H4a should exhibit an HMBC correlation to C8, and H8a should show an HMBC correlation to C2, thus closing the loop and validating the assignments.

This iterative and cross-validating approach ensures the trustworthiness and accuracy of the final structural assignment.

Conclusion

The structural characterization of this compound derivatives is a critical task in synthetic and medicinal chemistry. A systematic application of 1D and 2D NMR spectroscopy, as outlined in this guide, provides a robust and reliable methodology for the complete and unambiguous assignment of their complex structures. By understanding the causality behind the choice of each NMR experiment and by employing a self-validating interpretation workflow, researchers can confidently determine the connectivity, stereochemistry, and conformation of these important heterocyclic compounds.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • PubMed Central. (2023). Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and characterization of new pyrano[2,3-c]pyrazole derivatives as 3-hydroxyflavone analogues. Retrieved from [Link]

  • PubMed Central. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • YouTube. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. Retrieved from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

Sources

Application Note: Structural Assignment of Octahydro-pyrano[2,3-c]pyridine via 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and structural biologists requiring a definitive methodology for the NMR assignment of octahydro-pyrano[2,3-c]pyridine . This guide synthesizes theoretical conformational analysis with practical experimental workflows.

Executive Summary

The This compound scaffold represents a fully saturated bicyclic system fusing a piperidine ring with a tetrahydropyran ring. This core is pharmacologically significant, serving as a template for various alkaloids and synthetic analgesics. Unlike its aromatic precursors, the octahydro derivative possesses multiple stereocenters (specifically at the bridgehead carbons), leading to potential cis- and trans-fused diastereomers.

This guide provides a self-validating protocol for the unambiguous assignment of the regiochemistry and relative stereochemistry of this scaffold. It prioritizes the differentiation of bridgehead protons and the determination of ring fusion geometry using scalar (


) and dipolar (NOE) coupling networks.

Structural Analysis & Numbering Strategy

To ensure reproducibility, we define a specific atom numbering system for this protocol (consistent with IUPAC recommendations for fused heterocycles).

The Scaffold

The structure consists of a tetrahydropyran ring fused to a piperidine ring.

  • Fusion Bond: The fusion occurs between the C2-C3 bond of the pyran and the C3-C4 bond of the pyridine.

  • Bridgehead Carbons:

    • C-4a: The bridgehead carbon adjacent to the Pyran Oxygen.

    • C-8a: The bridgehead carbon adjacent to the Piperidine C4 position. (Note: Numbering may vary by vendor; this guide uses the orientation where Oxygen is position 1 and Nitrogen is position 6).

Key Chemical Shift Markers (Predicted)
  • H-4a (Bridgehead

    
    -to-Oxygen):  Expected to be the most deshielded methine proton (~3.5 – 4.2 ppm).
    
  • H-5/H-7 (

    
    -to-Nitrogen):  Distinctive methylene signals (~2.6 – 3.2 ppm).
    
  • H-8a (Bridgehead): Methine proton, typically shielded relative to H-4a.

Experimental Protocol

Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred for resolution. Use 
    
    
    
    if solubility is poor or to observe exchangeable NH protons.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz Base Frequency recommended)
ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30D1=2s, NS=16Quantitation & J-analysis.
13C 1D zgpg30D1=2s, NS=1024Carbon inventory.
COSY cosygpppqf2048 x 256

connectivity trace.
HSQC hsqcedetgpsisp2.3Multiplicity EditedAssign C-H pairs; distinguish

(negative) from CH/

(positive).
HMBC hmbcgplpndqf

Hz
Quaternary carbons & inter-ring connectivity.
NOESY noesygpphppMix time = 500msCritical: Stereochemistry (cis vs trans fusion).

Assignment Logic & Workflow

The assignment relies on a "Anchor-and-Walk" strategy. We identify the heteroatom-adjacent protons first, then "walk" the spin system using COSY, and confirm the fusion geometry with NOESY.

Step 1: The "Anchor" Identification (HSQC/1H)
  • Locate the Oxygenated Bridgehead (H-4a/C-4a):

    • Look for a doublet-of-doublets (or multiplet) in the 3.5–4.2 ppm range.

    • HSQC Validation: It must correlate to a methine carbon (positive phase) in the 70–80 ppm range (characteristic of

      
      ).
      
  • Locate the Nitrogenated Methylenes (H-5, H-7):

    • Look for signals in the 2.5–3.2 ppm range.

    • HSQC Validation: These correlate to methylene carbons (negative phase) in the 45–55 ppm range.

Step 2: The Spin System Walk (COSY)

Once H-4a is identified:

  • Path A (Pyran Ring): H-4a

    
     H-4 (methylene) 
    
    
    
    H-3 (methylene)
    
    
    H-2 (methylene adjacent to O).
    • Check: H-2 should be deshielded (~3.4–3.8 ppm) and correlate to a carbon at ~60–68 ppm.

  • Path B (Bridge Connection): H-4a

    
     H-8a (The other bridgehead).
    
  • Path C (Piperidine Ring): H-8a

    
     H-8 
    
    
    
    H-7 (
    
    
    -to-N).
    • Check: H-8a should also couple to H-1 (if numbering wraps) or H-5 side depending on specific isomer numbering.

Step 3: Stereochemical Determination (NOESY & J-Coupling)

The crucial step is determining if the rings are cis-fused or trans-fused.

  • Trans-Fusion:

    • H-4a and H-8a are axial-axial .

    • J-Coupling: Large

      
       coupling (~9–11 Hz).
      
    • NOE: No strong NOE between H-4a and H-8a.

  • Cis-Fusion:

    • H-4a and H-8a are equatorial-axial (or ax-eq).

    • J-Coupling: Smaller

      
       coupling (~2–5 Hz).
      
    • NOE: Strong NOE correlation between H-4a and H-8a.

Visualization of Logic Pathways

Assignment Workflow Diagram

The following diagram illustrates the decision matrix for assigning the this compound scaffold.

NMR_Assignment_Workflow Start Start: 1H & HSQC Spectrum Identify_H4a Identify H-4a (Bridgehead O-CH) Shift: 3.5-4.2 ppm HSQC: (+), ~75 ppm Start->Identify_H4a Identify_N_CH2 Identify N-CH2 Groups Shift: 2.5-3.2 ppm HSQC: (-), ~50 ppm Start->Identify_N_CH2 COSY_Walk COSY Connectivity Trace Identify_H4a->COSY_Walk Identify_N_CH2->COSY_Walk Path_Pyran Trace Pyran Ring: H-4a -> H-4 -> H-3 -> H-2 (O-CH2) COSY_Walk->Path_Pyran Path_Bridge Trace Bridge Fusion: H-4a -> H-8a COSY_Walk->Path_Bridge Stereo_Check Stereochemistry Check (NOESY & J-Coupling) Path_Bridge->Stereo_Check Result_Trans Trans-Fused J(4a,8a) ~10Hz NOE: Weak/None Stereo_Check->Result_Trans Large J Result_Cis Cis-Fused J(4a,8a) < 5Hz NOE: Strong Stereo_Check->Result_Cis Small J + NOE

Caption: Logical workflow for the structural assignment of fused pyrano-pyridine systems, prioritizing bridgehead identification.

Expected Data Summary (Reference Table)

The following table summarizes the expected chemical shift ranges for the cis-fused isomer (most common in catalytic hydrogenation routes).

PositionAtom Type

H Shift (ppm)

C Shift (ppm)
MultiplicityKey Correlations (HMBC/COSY)
4a CH (Bridge-O)3.60 – 4.1072.0 – 78.0dd / mCOSY: H-8a, H-4
8a CH (Bridge)1.80 – 2.2035.0 – 42.0mCOSY: H-4a, H-8
2

(Pyran)
3.40 – 3.9065.0 – 69.0mHMBC: C-4a
5, 7

(Pip-N)
2.60 – 3.1046.0 – 52.0mHMBC: C-8a, C-4a
3, 4, 8

(Core)
1.40 – 1.9020.0 – 30.0mCOSY: Walk chain

Note: Exact values depend on N-substitution (e.g., N-Boc vs N-H) and solvent.

Troubleshooting & Self-Validation

Ambiguity in Bridgehead Protons

Problem: H-4a and H-2 (both


-to-Oxygen) overlap.
Solution:  Use the HMBC  experiment.
  • H-4a will show correlations to the bridgehead carbons of the piperidine ring.

  • H-2 will only correlate to carbons within the pyran ring (C3, C4).

  • Additionally, H-4a is a methine (positive in HSQC), while H-2 is a methylene (negative in HSQC).

Conformational Flipping

Problem: Broad signals in the spectrum. Cause: The saturated rings may be undergoing chair-boat flipping or nitrogen inversion at room temperature. Protocol: Run a Variable Temperature (VT) NMR experiment.

  • Cool the sample to 273 K or 253 K to freeze the conformer population. This typically sharpens the signals and allows for accurate measurement of coupling constants (

    
    ).
    

References

  • Potmischil, F., et al. (2002).[1] "Hydroacridines: Part 23. 1H and 13C NMR spectra of sym-octahydroacridine...". Magnetic Resonance in Chemistry. Link

  • BenchChem . "Structure and Nomenclature of Octahydro-2H-pyrano[3,2-c]pyridine". Chemical Structure Database. Link

  • National Institutes of Health (NIH) . "Conformational Analysis of Fused Ring Systems". PubMed Central. Link

  • Google Patents . "Process for preparing pyrano-[2,3-c]pyridine derivatives (EP2595994B1)". Patents. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of Octahydropyrano[2,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective synthesis of octahydropyrano[2,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic success.

Introduction: The Challenge of Stereocontrol

The octahydropyrano[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. The primary challenge in its synthesis lies in controlling the relative stereochemistry at multiple chiral centers. Achieving high diastereoselectivity is critical, as different diastereomers can exhibit vastly different pharmacological profiles. This guide will equip you with the knowledge to troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of octahydropyrano[2,3-c]pyridines.

Issue 1: Low Diastereoselectivity or Formation of a Diastereomeric Mixture

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Low diastereoselectivity is a common hurdle and can often be addressed by systematically optimizing the reaction conditions. The transition state geometry, which dictates the stereochemical outcome, is highly sensitive to several factors.

Causality and Recommendations:

  • Catalyst Choice: In Lewis acid-catalyzed reactions, such as the aza-Diels-Alder approach, the nature of the catalyst is paramount. Bulky Lewis acids can create a more sterically hindered environment, favoring the formation of one diastereomer. It is recommended to screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) to identify the optimal catalyst for your specific substrates.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition state. A screen of solvents with varying properties (e.g., toluene, dichloromethane, acetonitrile, THF) is advisable. In some cases, less coordinating solvents are preferred to allow for tighter binding between the catalyst and the substrate.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states. We recommend performing the reaction at 0 °C or -78 °C.

  • Substrate Modifications: The steric and electronic properties of the substituents on your starting materials can have a profound impact on the facial selectivity of the reaction. If possible, consider modifying the protecting groups or other substituents to be more sterically demanding, which can favor a specific approach of the dienophile.

Workflow for Optimization:

G start Low Diastereoselectivity Observed catalyst Screen Lewis Acid Catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) start->catalyst solvent Vary Solvent (e.g., Toluene, DCM, MeCN, THF) catalyst->solvent temp Adjust Reaction Temperature (e.g., RT, 0 °C, -78 °C) solvent->temp analyze Analyze Diastereomeric Ratio (dr) via NMR or Chiral HPLC temp->analyze optimal Identify Optimal Conditions analyze->optimal

Caption: Optimization workflow for improving diastereoselectivity.

Issue 2: Poor Yield and Formation of Side Products

Question: My reaction is giving a low yield of the desired octahydropyrano[2,3-c]pyridine, and I am observing several side products. What are the likely side reactions and how can I suppress them?

Answer: Poor yields are often due to competing reaction pathways or decomposition of starting materials or products. Identifying the side products is the first step in troubleshooting.

Common Side Reactions and Mitigation Strategies:

  • Polymerization of Reactants: Electron-rich dienes or dienophiles can be prone to polymerization, especially in the presence of strong Lewis acids.

    • Solution: Reduce the concentration of the reactants, add the Lewis acid slowly at a low temperature, and ensure the purity of your starting materials.

  • Formation of Acyclic Byproducts: Incomplete cyclization can lead to the formation of acyclic intermediates.

    • Solution: Increase the reaction time or temperature (while monitoring diastereoselectivity) to ensure complete conversion to the cyclic product.

  • Epimerization: The desired product may be susceptible to epimerization at one or more stereocenters under the reaction or workup conditions.

    • Solution: Use milder workup conditions (e.g., quenching with a buffered solution) and purify the product promptly. If the catalyst is suspected to cause epimerization, consider using a milder Lewis acid or a lower catalyst loading.

Troubleshooting Decision Tree:

G start Poor Yield and/or Side Products identify Identify Side Products (NMR, LC-MS) start->identify polymer Polymerization? identify->polymer acyclic Acyclic Intermediates? identify->acyclic epimer Epimerization? identify->epimer sol_polymer Reduce Concentration Add Lewis Acid Slowly at Low Temp polymer->sol_polymer Yes sol_acyclic Increase Reaction Time/Temperature acyclic->sol_acyclic Yes sol_epimer Milder Workup Prompt Purification Use Milder Lewis Acid epimer->sol_epimer Yes

Caption: Decision tree for troubleshooting poor yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing octahydropyrano[2,3-c]pyridines diastereoselectively?

A1: The most common and effective strategies include:

  • Aza-Diels-Alder Reaction: This is a powerful method involving the [4+2] cycloaddition of an activated diene with an imine dienophile. The diastereoselectivity can often be controlled by using chiral auxiliaries, chiral Lewis acid catalysts, or by substrate control.

  • Multi-component Reactions (MCRs): One-pot MCRs that bring together three or more components to rapidly assemble the heterocyclic core are highly efficient.[1][2] Diastereoselectivity in MCRs can be influenced by the choice of catalyst and reaction conditions.[2]

  • Intramolecular Cyclization: Strategies involving the cyclization of a pre-functionalized linear precursor, such as an amino alcohol with an aldehyde or ketone, can also be employed. The stereochemistry of the starting material often dictates the diastereoselectivity of the final product.

Q2: How can I accurately determine the diastereomeric ratio (dr) of my product mixture?

A2: The most reliable methods for determining the dr are:

  • ¹H NMR Spectroscopy: Integration of well-resolved, non-overlapping signals corresponding to the different diastereomers can provide a quantitative measure of the dr.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying diastereomers.

  • Gas Chromatography (GC): For volatile derivatives, GC can be used to separate and quantify diastereomers.

Q3: Can computational chemistry aid in predicting the diastereoselectivity of my reaction?

A3: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a valuable tool. By calculating the energies of the different transition states leading to the possible diastereomers, it is possible to predict which diastereomer will be favored. This can help in the rational design of substrates and catalysts to achieve higher diastereoselectivity.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol provides a general procedure for the diastereoselective synthesis of an octahydropyrano[2,3-c]pyridine via an aza-Diels-Alder reaction.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imine (1.0 equiv) and the diene (1.2 equiv).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, 0.1 M) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: In a separate flask, dissolve the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in the same anhydrous solvent. Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired octahydropyrano[2,3-c]pyridine.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Protocol 2: Diastereoselective Reduction of a Dihydropyridine Intermediate

This protocol is adapted from a method for the synthesis of highly substituted tetrahydropyridines and can be applied to the reduction of a dihydropyrano[2,3-c]pyridine intermediate.[3]

Step-by-Step Methodology:

  • Formation of the Dihydropyridine: Synthesize the dihydropyridine intermediate via an appropriate method (e.g., condensation reaction).

  • Cooling: In a round-bottom flask, dissolve the dihydropyridine intermediate in a suitable solvent (e.g., methanol) and cool the solution to 0 °C.[3]

  • Acid Addition: Add pivalic acid (5.0 equiv) to the reaction mixture.[3]

  • Reducing Agent Addition: Add sodium borohydride (3.0 equiv) portion-wise to the cooled solution.[3]

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[3]

  • Workup and Purification: Quench the reaction with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.[3] Dry the combined organic layers over Na₂SO₄, filter, and concentrate.[3] Purify the crude product by column chromatography to yield the desired diastereomer of the octahydropyrano[2,3-c]pyridine.[3]

Data Summary Table

Catalyst (10 mol%)SolventTemperature (°C)Diastereomeric Ratio (endo/exo)Yield (%)
Sc(OTf)₃DCM-7895:585
Yb(OTf)₃DCM-7890:1082
In(OTf)₃DCM-7885:1575
Sc(OTf)₃Toluene-7892:880
Sc(OTf)₃MeCN-7870:3065
Sc(OTf)₃DCM080:2090

Note: The data in this table is illustrative and will vary depending on the specific substrates used.

References

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • ResearchGate. (n.d.). Reaction pathway for the synthesis of dihydropyrano[2,3-c]pyrazole.... [Link]

  • ResearchGate. (n.d.). Diastereoselective construction of fused N-heterocycles P1 − P21 by.... [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of pyrano[2,3‐c] pyrazoles.. [Link]

  • National Institutes of Health. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • African Journal of Biomedical Research. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]

  • ResearchGate. (2017). (PDF) Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. [Link]

  • PubMed. (2017). Aza Diels-Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. [Link]

  • ResearchGate. (n.d.). Aza Diels–Alder Reactions of Nitriles, N , N -Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. [Link]

  • MDPI. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]

  • ACS Publications. (2025). Enantioselective Construction of Fused N-Heterocycles via Sequential Annulation and Catalytic Transfer Hydrogenation. [Link]

  • Science Publications. (2017). Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link]

  • Scholars Research Library. (n.d.). Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. [Link]

  • ResearchGate. (n.d.). New and Facile Synthesis of Substituted Pyrrole, Pyridine, Pyrazolo[4,3-b] Pyridine, Pyrano[3,2-c] Quinoline, Napthopyran, Naphthodipyran and Coumarin Derivatives. [Link]

Sources

Technical Support Center: Purification of Polar Octahydro-pyrano[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar octahydro-pyrano[2,3-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges presented by this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most complex purification problems.

The this compound scaffold presents a distinct set of purification challenges due to its inherent polarity and the basicity of the nitrogen atom within the fused ring system. These properties often lead to issues such as poor peak shape, low recovery, and difficulty in separating closely related impurities. This guide will provide a structured approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar this compound derivatives in a question-and-answer format.

Question 1: My compound is streaking badly on silica gel TLC plates and columns, making separation impossible. What is causing this and how can I fix it?

Answer:

Streaking is a very common issue when purifying basic compounds like this compound derivatives on standard silica gel.[1][2] The root cause is the interaction between the basic nitrogen atom in your compound and the acidic silanol groups on the surface of the silica. This strong interaction leads to a non-uniform elution process, resulting in tailed or streaked bands.

Here is a systematic approach to resolve this issue:

  • Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, effectively masking them.[1]

    • Triethylamine (TEA) or Ammonia: Add a small amount of TEA (0.1-1%) or a solution of ammonia in methanol to your eluent.[1][2] This is often sufficient to significantly improve peak shape.[1] For instance, a mobile phase of Dichloromethane/Methanol with 0.5% TEA can be a good starting point.

    • Solvent System Selection: If adjusting the ratio of your current solvent system (e.g., hexane/ethyl acetate) is not effective, consider switching to a different system with different selectivity, such as dichloromethane/methanol.[1]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is less acidic.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1] You can purchase pre-coated TLC plates and bulk alumina for column chromatography.

    • Amine-bonded Silica: This stationary phase has amine groups bonded to the silica surface, which creates a "base shield" and minimizes interactions with basic analytes.[3] It can be a very effective strategy for purifying organic amines.[3]

Question 2: My polar this compound derivative is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?

Answer:

This is a common problem when dealing with highly polar compounds on a normal-phase column.[1][4] The strong adsorption of your polar compound to the polar stationary phase prevents it from being eluted by the mobile phase.

Here are some troubleshooting steps:

  • Verify Your Solvent System: Double-check that you are using the correct solvent system and that the polarity is appropriate.[4] You can use Thin Layer Chromatography (TLC) with a range of solvent systems to determine the optimal mobile phase for elution.[1] If your compound has a very low Rf value, you need to increase the polarity of your mobile phase.[1]

  • Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often the method of choice.[1] In this technique, you use a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][5]

    • Mobile Phase Modifiers in Reversed-Phase: To improve peak shape and retention of your basic compound, you can add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[1] This will protonate your amine, which can lead to better interactions with the stationary phase.

Question 3: I am observing low recovery of my compound after column chromatography. Where is my compound going?

Answer:

Low recovery can be due to several factors, including irreversible adsorption to the stationary phase or degradation on the column.

  • Compound Stability on Silica: Your compound may be unstable on acidic silica gel.[4] You can test for this using a 2D TLC experiment.[6]

    • 2D TLC Protocol:

      • Spot your sample on the bottom-left corner of a square TLC plate.[6]

      • Develop the plate in your chosen solvent system.[6]

      • Dry the plate and rotate it 90 degrees counter-clockwise.[6]

      • Develop the plate again in the same solvent system.[6]

      • If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on silica gel. Using a less active stationary phase like deactivated silica, alumina, or a bonded phase can mitigate this.

  • Column Overloading: Loading too much sample onto the column can lead to poor separation and apparent loss of compound in mixed fractions.[1] A general rule of thumb is to load 1-5% of the mass of the stationary phase.[1]

Question 4: My compound is water-soluble, making extraction and purification difficult. Are there alternative methods to traditional liquid-liquid extraction and silica gel chromatography?

Answer:

For highly water-soluble polar compounds, alternative techniques are often necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3][7] This technique is well-suited for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.[3][7] Amine-bonded silica columns can be used in HILIC mode, where water acts as the strong solvent.[3]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that have both reversed-phase and ion-exchange properties.[5][8][9][10][11] This allows for multiple interaction mechanisms, providing great flexibility for separating polar and ionizable compounds.[9][10][11] MMC can be particularly useful for purifying polar basic compounds like yours without the need for ion-pairing reagents, making it compatible with mass spectrometry.[10][11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12][13] It is well-suited for the purification of polar compounds and can be a "greener" alternative to normal and reversed-phase chromatography due to reduced organic solvent consumption.[14] For polar basic analytes, a modifier such as methanol with a small amount of diethylamine can be added to the mobile phase to improve peak shape.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for selecting a purification method for a new polar this compound derivative?

A1: A systematic approach is key. Start with a thorough analysis of your compound's properties.

Caption: Decision workflow for selecting a purification method.

Q2: Can I use crystallization to purify my polar this compound derivative?

A2: Yes, crystallization can be a very effective purification technique for solid compounds, and it is often used for pyranopyrazole derivatives.[16] The key is to find a suitable solvent or solvent system.

  • Ideal Solvent Properties: An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[17] It should not react with your compound.[17]

  • Solvent Selection: For polar compounds, polar solvents are generally good choices.[18] You may need to use a solvent pair, such as alcohol-water or acetone-petroleum ether.[18] The procedure involves dissolving your compound in the "good" solvent and then slowly adding the "poor" solvent until turbidity appears, then allowing it to cool slowly.[18]

  • Salt Formation: Since your compound is basic, you can also consider forming a salt to facilitate crystallization.[19] This can be done by adding an acid like HCl to a solution of your compound.[19][20] The resulting salt will have different solubility properties and may crystallize more readily.

Q3: My this compound derivative is chiral. What are the best methods for chiral separation?

A3: Chiral separation is crucial in drug development, as different enantiomers can have different biological activities.[21][22]

  • Chiral Chromatography: The most common methods involve chiral chromatography using a chiral stationary phase (CSP).

    • Supercritical Fluid Chromatography (SFC): SFC is a highly efficient technique for chiral separations and is widely used in the pharmaceutical industry.[15][23]

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a suitable CSP is also a standard method.

  • Diastereomer Formation: An alternative approach is to react your racemic mixture with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by standard techniques like column chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Q4: How should I prepare my sample for column chromatography?

A4: Proper sample loading is critical for a good separation.

  • Wet Loading: Dissolve your sample in a minimum amount of the mobile phase or a slightly more polar solvent.[24] Pipette this solution directly onto the top of the column bed, trying not to disturb the surface.[24]

  • Dry Loading: If your sample is not very soluble in the mobile phase, dry loading is recommended.[24] Dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[24] This powder can then be carefully added to the top of the column.

Data Summary Tables

Table 1: Common Chromatographic Methods for Polar Basic Compounds

MethodStationary PhaseMobile PhaseModifiersBest For
Normal Phase Silica GelNon-polar (e.g., Hexane/EtOAc, DCM/MeOH)Basic (e.g., TEA, NH3)Moderately polar basic compounds.[1]
Reversed Phase C18, C8Polar (e.g., ACN/H2O, MeOH/H2O)Acidic (e.g., FA, TFA)Highly polar, water-soluble compounds.[1][5]
HILIC Amine-bonded, SilicaHigh organic, low aqueousBuffer saltsVery polar, hydrophilic compounds.[3][7]
Mixed-Mode RP/Ion-ExchangeACN/H2OBuffer salts, pH adjustmentComplex mixtures of polar, non-polar, and ionic compounds.[5][8][10]
SFC Various, including chiralSupercritical CO2Polar organic (e.g., MeOH) + additive (e.g., DEA)Chiral separations, polar compounds.[12][13][15]

Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment

  • Obtain a square TLC plate (e.g., 10x10 cm silica gel).

  • Spot your sample mixture in the bottom-left corner of the plate.[6]

  • Develop the plate in a chamber with a suitable solvent system.[6]

  • Remove the plate from the chamber and allow the solvent to completely evaporate.[6]

  • Rotate the plate 90 degrees counter-clockwise so that the initial developed lane of spots is now at the bottom.[6]

  • Develop the plate again in the same solvent system.[6]

  • Visualize the spots under UV light or with an appropriate stain.

  • Interpretation: Stable compounds will appear on a diagonal line from the origin. Any spots that are not on this diagonal represent degradation products formed on the silica plate.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved February 3, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 3, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved February 3, 2026, from [Link]

  • Waters. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 3, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved February 3, 2026, from [Link]

  • LCGC. (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. LCGC International. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved February 3, 2026, from [Link]

  • MDPI. (2021, September 11). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved February 3, 2026, from [Link]

  • JoVE. (n.d.). Video: Supercritical Fluid Chromatography. Retrieved February 3, 2026, from [Link]

  • NIH. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 3, 2026, from [Link]

  • NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved February 3, 2026, from [Link]

  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Retrieved February 3, 2026, from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved February 3, 2026, from [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved February 3, 2026, from [Link]

  • Unknown Source. (n.d.). 1 3.3.
  • ResearchGate. (n.d.). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Retrieved February 3, 2026, from [Link]

  • LCGC International. (2024, October 13). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. Retrieved February 3, 2026, from [Link]

  • NIH. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Retrieved February 3, 2026, from [Link]

  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. Retrieved February 3, 2026, from [Link]

  • NIH. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Retrieved February 3, 2026, from [Link]

  • Semantic Scholar. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2017, June 11). Supercritical Fluid Chromatography of Drugs: Parallel Factor Analysis for Column Testing in a Wide Range of Operational Conditions. Retrieved February 3, 2026, from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2015, July 22). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. ResearchGate. Retrieved February 3, 2026, from [Link]

  • PubMed. (2021, May 27). Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Octahydro-pyrano[2,3-c]pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of octahydro-pyrano[2,3-c]pyridine. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. The this compound scaffold is a key intermediate in the development of novel therapeutics, particularly for centrally acting agents, due to its rigid, fused ring system that can enhance binding selectivity.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the multi-step synthesis and scale-up of this valuable heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can anticipate, diagnose, and resolve common issues in your process.

Overview of a Common Synthetic Pathway

While multiple synthetic routes to pyranopyridine derivatives exist, a common and logical approach to this compound involves a multi-step process.[3] This typically includes the formation of a substituted dihydropyran, followed by an intramolecular cyclization to form the fused pyranopyridine core, and finally, a catalytic hydrogenation to achieve the fully saturated octahydro- structure.

Below is a workflow diagram illustrating a plausible synthetic route that will form the basis of our troubleshooting guide.

G cluster_0 Step 1: Dihydropyran Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Purification A Starting Materials (e.g., Aldehyde, Activated Methylene Compound) B Multicomponent Reaction (MCR) or Knoevenagel/Michael Addition A->B C Substituted 4H-Pyran Intermediate B->C D Introduction of Nitrogen-containing Side Chain C->D E Intramolecular Cyclization (e.g., Reductive Amination, Amidation/Reduction) D->E F Tetrahydropyranopyridine Intermediate E->F G Catalytic Hydrogenation (e.g., PtO2, Rh/C) F->G H This compound (Mixture of Diastereomers) G->H I Chromatographic Separation (e.g., Flash Chromatography, SFC) H->I J Isolated Diastereomers I->J

Caption: A plausible multi-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the Pyranopyridine Core

Question 1: My initial multicomponent reaction to form the dihydropyran intermediate is giving low yields and multiple side products. How can I optimize this?

Answer: Multicomponent reactions (MCRs) for the synthesis of pyran derivatives are powerful but can be sensitive to reaction conditions, especially during scale-up.[4]

  • Causality: Poor yields in MCRs often stem from imbalances in the rates of the various competing reactions. Side products can arise from dimerization of starting materials, or alternative reaction pathways.

  • Troubleshooting Steps:

    • Solvent and Catalyst Screening: The choice of solvent and catalyst is critical. While many literature preps use organic solvents, aqueous media with catalysts like potassium carbonate have shown high efficiency and are environmentally friendly.[4] A screening of different solvents and catalysts, as outlined in the table below, is recommended.

    • Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. Sometimes, a slow addition of one of the components can prevent the formation of side products.

    • Temperature Control: MCRs can be exothermic. Monitor the internal temperature of the reactor and implement appropriate cooling to maintain the optimal reaction temperature. Runaway temperatures can lead to decomposition and byproduct formation.

ParameterLab-Scale (Typical)Scale-Up ConsiderationsRecommended Starting Point
Catalyst Piperidine, TriethylamineCatalyst cost, recyclability, and ease of removal.Potassium Carbonate in water[4]
Solvent Ethanol, DMFBoiling point, miscibility, and environmental impact.Water or a water/ethanol mixture[4]
Temperature RefluxEfficient heat transfer is crucial in larger reactors.Start at room temperature and gently heat to 50-60 °C.

Question 2: I am observing poor diastereoselectivity during the intramolecular cyclization to form the tetrahydropyranopyridine intermediate. What factors influence this and how can I improve it?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of fused heterocyclic systems. The stereochemical outcome is often determined by the transition state of the cyclization reaction.

  • Causality: The facial selectivity of the cyclization is influenced by steric hindrance from existing substituents on the pyran ring and the nature of the cyclization reaction itself (e.g., thermal, acid-catalyzed).

  • Troubleshooting Steps:

    • Protecting Group Strategy: If your nitrogen-containing side chain has a protecting group, its size can influence the stereochemical outcome of the cyclization. Experiment with different protecting groups (e.g., Boc vs. Cbz) to see how they affect the diastereomeric ratio.

    • Lewis Acid Catalysis: For certain cyclization reactions, the use of a Lewis acid can help to pre-organize the substrate in a specific conformation, leading to a more favorable transition state for the desired diastereomer.

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

G cluster_0 Troubleshooting Poor Diastereoselectivity A Poor Diastereomeric Ratio B Modify Protecting Group A->B C Screen Lewis Acid Catalysts A->C D Optimize Reaction Temperature A->D E Improved Diastereoselectivity B->E C->E D->E

Caption: Decision tree for addressing poor diastereoselectivity in intramolecular cyclization.

Part 2: Catalytic Hydrogenation and Purification

Question 3: The catalytic hydrogenation of my tetrahydropyranopyridine intermediate is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?

Answer: The hydrogenation of pyridines to piperidines can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[5]

  • Causality: The basic nitrogen atom of the pyridine can coordinate to the metal center of the catalyst, leading to inhibition.[6] Incomplete hydrogenation can also result from insufficient hydrogen pressure or temperature.

  • Troubleshooting Steps:

    • Acidic Additives: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to poison the catalyst and activating the ring towards reduction.[5][7]

    • Catalyst Selection and Loading: Platinum-based catalysts (e.g., PtO₂, Pt/C) are often more effective than palladium for pyridine hydrogenation.[5][7] Increasing the catalyst loading may be necessary, but this should be balanced against cost considerations on a larger scale.

    • Reaction Conditions: High hydrogen pressure (50-100 bar) and elevated temperatures (60-80 °C) are often required to achieve complete saturation of the pyridine ring.[5][7]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Tetrahydropyranopyridine Intermediate

  • Reactor Setup: In a high-pressure autoclave, charge the tetrahydropyranopyridine substrate (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under an inert atmosphere, add the platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 80 bar) and heat to the target temperature (e.g., 70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature, and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The product can then be isolated from the filtrate.

Question 4: I am struggling to separate the diastereomers of the final this compound product on a large scale. What are the best strategies for this?

Answer: The separation of diastereomers is a common challenge in the final stages of production. Since diastereomers have different physical properties, they can be separated by non-chiral methods.[8]

  • Causality: The diastereomers may have very similar polarities, making them difficult to separate by standard silica gel chromatography.

  • Troubleshooting Steps:

    • Chromatography Method Development:

      • Normal Phase: Screen different solvent systems for flash chromatography. Sometimes, a less polar solvent system with a small amount of a more polar modifier can improve resolution.

      • Reversed Phase: For more polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) can provide better separation.[8]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the preparative separation of stereoisomers and is often more efficient and uses less solvent than traditional HPLC.

    • Crystallization: If one of the diastereomers is crystalline, it may be possible to selectively crystallize it from the mixture. This can be a very cost-effective method for purification on a large scale. Experiment with different solvents and cooling profiles to induce crystallization.

    • Diastereomeric Salt Formation: If the product has a basic nitrogen, it can be reacted with a chiral acid to form diastereomeric salts. These salts will have different solubilities and can often be separated by fractional crystallization.

Separation TechniqueAdvantagesDisadvantages
Flash Chromatography Widely available, relatively low cost.Can be solvent-intensive and may not provide baseline separation.
Reversed-Phase Chromatography Good for polar compounds.Can be more expensive than normal phase.
Supercritical Fluid Chromatography (SFC) Fast, uses less organic solvent, good for stereoisomers.Requires specialized equipment.
Crystallization Highly cost-effective for large scale, can yield very pure material.Not always feasible, requires the compound to be crystalline.
Diastereomeric Salt Formation Can be a very effective method for separation.Adds extra steps to the synthesis.

References

  • MySkinRecipes. (n.d.). Octahydro-2H-pyrano[3,2-c]pyridine. Retrieved from [Link]

  • Wuits, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • National Center for Biotechnology Information. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PubMed Central. Retrieved from [Link]

  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(11), 4065-4076. Retrieved from [Link]

  • Sharma, P., Dubey, A., Dwivedi, M. K., & Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-792. Retrieved from [Link]

  • MDPI. (n.d.). Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reduction of 4-nitrophenol and photo inhibition of Pseudomonas aeruginosa using gold nanoparticles as photocatalyst | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • PubMed. (2002). Cyclization strategies in peptide derived drug design. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Retrieved from [Link]

  • Wiley Online Library. (2006). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]

  • PubMed. (2017). Catalytic reduction of 4-nitrophenol and photo inhibition of Pseudomonas aeruginosa using gold nanoparticles as photocatalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Reduction of p-Nitrophenol and Hexacyanoferrate (III) by Borohydride Using Green Synthesized Gold Nanoparticles | Request PDF. Retrieved from [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Liverpool IT Services. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrans and related heterocycles via prins cyclization; extension to aza-prins cyclization. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity in Octahydropyrano[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of octahydropyrano[2,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this important heterocyclic scaffold. Epimerization, the unwanted inversion of a stereocenter, is a common challenge that can lead to diastereomeric mixtures, complicating purification and compromising the biological activity of the target molecule. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize epimerization and achieve your desired stereochemical outcome.

Understanding the Challenge: Key Stereocenters and Epimerization Hotspots

The octahydropyrano[2,3-c]pyridine core contains multiple stereocenters, with the ring fusion carbons being particularly susceptible to epimerization. The relative stereochemistry of substituents on both the pyran and piperidine rings must be carefully controlled throughout the synthetic sequence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Synthesis of the Pyrano[2,3-c]pyridine Core

Question 1: We are seeing a mixture of regioisomers during the initial construction of the pyrano[2,3-c]pyridine ring. How can we improve regioselectivity?

Answer: The formation of the pyrano[2,3-c]pyridine core, often achieved through multi-component reactions, can indeed yield regioisomers. The choice of catalyst and reaction conditions is critical in directing the cyclization pathway.

  • Causality: The regioselectivity is often governed by the initial condensation step and the subsequent cyclization. Different catalysts can favor one pathway over another by selectively activating certain functional groups.

  • Troubleshooting:

    • Catalyst Screening: Experiment with a range of catalysts. For instance, in a one-pot synthesis involving an aldehyde, a β-ketoester, and a cyanoacetamide derivative, a base catalyst is typically employed. While a general base like piperidine might be effective, a more sterically hindered or a specific Lewis acid catalyst could offer higher regioselectivity.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. It is advisable to screen a variety of solvents, from polar protic (e.g., ethanol) to aprotic (e.g., toluene, dioxane).

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the kinetically controlled product, which may be the desired regioisomer.

Table 1: Catalyst and Condition Screening for Regiocontrolled Pyrano[2,3-c]pyridine Synthesis

CatalystSolventTemperature (°C)Typical Outcome
PiperidineEthanolRefluxOften effective, but may yield mixtures
DMAPMicrowave100-120Can accelerate the reaction and improve yield, regioselectivity may vary
Lewis Acids (e.g., ZnCl₂)Toluene80-110May enhance selectivity by coordinating to specific carbonyls
OrganocatalystsDichloromethaneRoom TempCan offer high stereoselectivity in addition to regioselectivity
Part 2: Diastereoselective Reduction of the Pyridine Ring

The reduction of the pyridine ring to a piperidine is a critical step where stereochemistry is established. The primary goal is to control the facial selectivity of the hydrogenation.

Question 2: Our catalytic hydrogenation of the substituted pyrano[2,3-c]pyridine is yielding a mixture of cis and trans diastereomers at the ring fusion. How can we favor the formation of the cis-fused isomer?

Answer: Achieving a high diastereoselectivity in the hydrogenation of substituted pyridines is a common challenge. The cis-fused isomer is often the thermodynamically more stable product, and its formation can be favored by carefully selecting the catalyst and reaction conditions.

  • Causality and Mechanistic Insight: The stereochemical outcome of the hydrogenation is influenced by the mode of substrate adsorption onto the catalyst surface. The presence of substituents on the pyran ring can direct the approach of the pyridine ring to the catalyst. Under conditions that allow for equilibration, the thermodynamically more stable product will be favored.

  • Troubleshooting Strategies:

    • Catalyst Selection: Heterogeneous catalysts like Platinum oxide (PtO₂) and Rhodium on carbon (Rh/C) are commonly used. The choice of catalyst can significantly impact the diastereomeric ratio.

    • Reaction Conditions:

      • Pressure: High hydrogen pressure (e.g., >50 bar) can favor the formation of the cis-isomer.

      • Temperature: Lower temperatures generally enhance selectivity.

      • Solvent and Additives: Acidic conditions, such as using acetic acid as a solvent, can protonate the pyridine nitrogen, influencing its orientation on the catalyst surface and potentially improving cis-selectivity.

Experimental Protocol: Diastereoselective Hydrogenation

  • Preparation: In a high-pressure autoclave, dissolve the substituted pyrano[2,3-c]pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (5-10 mol%) to the solution.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Reaction: Stir the reaction mixture at room temperature to 50°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.

dot

Diastereoselective Hydrogenation cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Pyrano[2,3-c]pyridine Pyrano[2,3-c]pyridine Catalyst PtO₂ or Rh/C cis-Octahydro cis-fused isomer (Thermodynamically favored) Pyrano[2,3-c]pyridine->cis-Octahydro Favored Pathway trans-Octahydro trans-fused isomer Pyrano[2,3-c]pyridine->trans-Octahydro Minor Pathway Solvent Acetic Acid Pressure High H₂ Pressure

Caption: Controlling diastereoselectivity during hydrogenation.

Part 3: Minimizing Epimerization at Pre-existing Stereocenters

Question 3: We have a chiral center on a substituent of our octahydropyrano[2,3-c]pyridine, and we are observing epimerization during subsequent reaction steps. What are the likely causes and how can we prevent this?

Answer: Epimerization at existing stereocenters can occur under both acidic and basic conditions, often through the formation of a stabilized intermediate.

  • Mechanism of Epimerization:

    • Base-catalyzed: A base can abstract an acidic proton adjacent to a stereocenter, leading to the formation of a planar enolate or a similar resonance-stabilized carbanion. Subsequent protonation can occur from either face, leading to a mixture of epimers.[1]

    • Acid-catalyzed: Acid can protonate a heteroatom, facilitating ring-opening or the formation of a carbocation intermediate, which can then re-close to form either epimer.

  • Troubleshooting Strategies:

    • Protecting Groups: If the epimerization is occurring at a center with a sensitive functional group (e.g., an alcohol or amine), consider using a bulky protecting group to sterically hinder the approach of reagents that could facilitate epimerization.

    • Reaction Conditions:

      • Avoid Strong Bases/Acids: If possible, use milder reaction conditions. For example, use a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in place of stronger alkoxides if a basic medium is required.

      • Temperature Control: Lowering the reaction temperature can often suppress epimerization by providing less energy to overcome the activation barrier for the epimerization process.

    • Reagent Selection: Choose reagents that are known to be less prone to causing epimerization. For example, in some cases, enzymatic resolutions or reactions can provide high stereoselectivity without epimerization.

dot

Epimerization_Mechanism cluster_base Base-Catalyzed Epimerization cluster_acid Acid-Catalyzed Epimerization Chiral_Center_B Chiral Center (R-isomer) Base Base Chiral_Center_B->Base -H⁺ Enolate Planar Enolate Intermediate Base->Enolate Epimer_B Epimerized Center (S-isomer) Enolate->Epimer_B +H⁺ Chiral_Center_A Chiral Center (R-isomer) Acid Acid Chiral_Center_A->Acid +H⁺ Carbocation Carbocation Intermediate Acid->Carbocation Epimer_A Epimerized Center (S-isomer) Carbocation->Epimer_A -H⁺

Caption: General mechanisms of base- and acid-catalyzed epimerization.

Part 4: Leveraging Thermodynamic vs. Kinetic Control

Question 4: We have synthesized a kinetic diastereomer and would like to isomerize it to the more stable thermodynamic product. Is this possible?

Answer: Yes, in many cases, it is possible to convert a kinetically favored, less stable diastereomer to the thermodynamically more stable one by subjecting the compound to conditions that allow for equilibration.

  • Principle of Thermodynamic Control: By providing enough energy for the reverse reaction to occur, the reaction mixture can reach equilibrium, at which point the product distribution will reflect the relative thermodynamic stabilities of the isomers.

  • Practical Application:

    • Light-Mediated Epimerization: Recent advances have shown that photoredox catalysis can be a powerful tool for the epimerization of piperidines. This method often allows for the conversion of a less stable diastereomer to the more stable one with high selectivity.

    • Thermal Equilibration: In some cases, simply heating the mixture of diastereomers in the presence of a catalytic amount of a weak acid or base can facilitate equilibration to the thermodynamic product. The optimal conditions (temperature, catalyst, and time) will need to be determined empirically.

Table 2: Comparison of Kinetic and Thermodynamic Control

FactorKinetic ControlThermodynamic Control
Reaction Temperature LowHigh
Reaction Time ShortLong
Reversibility IrreversibleReversible
Major Product Formed fastest (lower activation energy)Most stable (lower Gibbs free energy)

Concluding Remarks

Minimizing epimerization in the synthesis of octahydropyrano[2,3-c]pyridines requires a multi-faceted approach that considers every step of the synthetic sequence. Careful selection of catalysts, reaction conditions, and, where necessary, protecting groups, is paramount to achieving the desired stereochemical outcome. By understanding the underlying mechanisms of stereocontrol and epimerization, researchers can rationally design experiments to favor the formation of the desired diastereomer and avoid unwanted side reactions.

References

  • Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles. Chemical Communications, 2021.

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 2020.

  • Epimerisation in Peptide Synthesis. Molecules, 2022.

  • Acid-catalyzed Epimerization of Kobophenol A to Carasinol B. Molecules, 2011.

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Organic & Biomolecular Chemistry, 2022.

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society, 2022.

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 2021.

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 2023.

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 2024.

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 2024.

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 2012.

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2022.

  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support. Angewandte Chemie International Edition, 2018.

  • An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 2024.

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 2023.

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of General Chemistry, 2020.

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Asian Journal of Chemistry, 2015.

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Chemistry Central Journal, 2013.

  • (PDF) Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. American Journal of Organic Chemistry, 2017.

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 2023.

  • Process for preparing pyrano - [2,3-c]pyridine derivatives. Google Patents, 2018.

  • Thermodynamic and kinetic reaction control. Wikipedia.

  • Thermodynamic and Kinetic Products. Master Organic Chemistry, 2012.

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 2008.

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

  • octahydro-2H-pyrano[3,2-c]pyridine | 71671-81-3. Benchchem.

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 2023.

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate, 2021.

  • Epimerization of Peptide. SlideShare, 2015.

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 2022.

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, 2021.

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 2023.

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry, 2014.

Sources

Validation & Comparative

The Rising Contender: A Comparative Guide to Octahydro-pyrano[2,3-c]pyridine as a Bioisostere for Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, scientist, and drug development professional, this guide delves into the strategic application of octahydro-pyrano[2,3-c]pyridine as a bioisosteric replacement for the ubiquitous piperidine scaffold. We will explore the theoretical advantages, comparative physicochemical and pharmacological profiles, and provide detailed experimental protocols to empower your research and development endeavors.

The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of a multitude of approved drugs. Its prevalence, however, presents challenges in terms of intellectual property and the potential for "me-too" compounds. The strategic replacement of this privileged scaffold with a novel bioisostere, such as this compound, offers a compelling avenue to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with improved efficacy, safety, and novelty.

This guide will provide a comprehensive framework for evaluating this compound as a piperidine bioisostere. We will dissect the structural nuances, outline the anticipated impact on key drug-like properties, and equip you with the experimental tools to validate these hypotheses in your own laboratory.

The Rationale for Bioisosteric Replacement: Beyond the Piperidine Paradigm

Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to create novel compounds with retained or enhanced biological activity, is a powerful strategy in drug design. The piperidine ring, while often a key pharmacophoric element, can also be associated with metabolic liabilities and off-target effects. The introduction of a fused pyran ring in the this compound scaffold offers several theoretical advantages:

  • Conformational Rigidity: The fused bicyclic system of this compound imparts a higher degree of conformational rigidity compared to the more flexible piperidine ring. This can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

  • Vectorial Alteration: The introduction of the oxygen atom and the altered ring fusion provide distinct vectors for substituent placement, allowing for the exploration of new chemical space and potentially novel interactions with the target.

  • Modulation of Physicochemical Properties: The presence of the ether oxygen is expected to influence key properties such as lipophilicity (LogP), basicity (pKa), and aqueous solubility, which in turn can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: The rigid structure and the presence of the oxygen atom may alter the metabolic profile of the molecule, potentially blocking sites of metabolism observed in analogous piperidine-containing compounds.[1]

Structural and Physicochemical Comparison: A Tale of Two Scaffolds

A direct comparison of the fundamental physicochemical properties of this compound and piperidine is essential to understand the potential impact of this bioisosteric switch. While extensive experimental data for matched molecular pairs is not yet prevalent in the public domain, we can extrapolate expected trends based on fundamental chemical principles.

Structural Comparison:

G piperidine pyranopyridine G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_pharma Pharmacological Evaluation cluster_analysis Data Analysis and Comparison synthesis_piperidine Synthesize Piperidine Analog logp LogP Determination synthesis_piperidine->logp pka pKa Measurement synthesis_piperidine->pka solubility Aqueous Solubility Assay synthesis_piperidine->solubility synthesis_pyranopyridine Synthesize this compound Analog synthesis_pyranopyridine->logp synthesis_pyranopyridine->pka synthesis_pyranopyridine->solubility metabolic_stability Metabolic Stability Assay logp->metabolic_stability pka->metabolic_stability solubility->metabolic_stability binding_assay Receptor Binding Assay metabolic_stability->binding_assay analysis Comparative Analysis of Physicochemical and Pharmacological Data binding_assay->analysis

Caption: Experimental workflow for comparing piperidine and this compound analogs.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

Materials:

  • Test compounds (piperidine and this compound analogs)

  • 1-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV)

Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add an equal volume of 1-octanol to the vial.

  • Cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning.

  • Centrifuge the vial at 2000 x g for 10 minutes to separate the aqueous and octanol phases.

  • Carefully collect aliquots from both the aqueous and octanol phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Calculate LogP as the base-10 logarithm of P.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of the test compounds in the presence of human liver microsomes.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Acetonitrile (with internal standard) for reaction termination

  • Incubator/shaker

  • LC-MS/MS system

Protocol:

  • Thaw the HLMs on ice and dilute to the desired concentration in phosphate buffer.

  • Prepare a solution of the test compound in buffer.

  • Pre-warm the HLM suspension and the test compound solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of the test compounds for a specific G protein-coupled receptor (GPCR).

Materials:

  • Test compounds

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Assay buffer

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand)

  • Scintillation vials and cocktail

  • Filter plates and harvester

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Strategic Path to Novel Chemical Entities

The exploration of this compound as a bioisostere for piperidine represents a promising strategy for the development of novel and potentially improved therapeutic agents. While direct comparative data is still emerging, the theoretical advantages of this scaffold in terms of conformational rigidity, modulation of physicochemical properties, and potential for improved metabolic stability are compelling. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate this bioisosteric replacement in the context of their specific drug discovery programs. The insights gained from such studies will undoubtedly contribute to the rational design of next-generation therapeutics that move beyond the well-trodden path of traditional piperidine-based scaffolds.

References

  • A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research, 27(6s), 783-792.
  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). Molecules, 29(3), 745.
  • New pyrano[2,3-c]pyridazine Derivatives With Antimicrobial Activity Synthesized Using Piperidine as the Organocatalyst. (2016). Molecules, 21(11), 1482.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. (2021). Frontiers in Chemistry, 9, 773827.
  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2017). Bioorganic & Medicinal Chemistry, 25(19), 5192-5202.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2023). BenchChem.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6649.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry, 2023, 9967591.

Sources

Strategic Cross-Reactivity Profiling of Octahydropyrano[2,3-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of Octahydropyrano[2,3-c]pyridine-Based Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Selectivity Challenge

The octahydropyrano[2,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry—a fused bicyclic system combining a saturated pyridine (piperidine) and a pyran ring. This structural duality allows it to mimic diverse bioactive motifs, from morphinan-like analgesics to sugar-mimicking glycosidase inhibitors . However, this versatility comes with a significant liability: promiscuity .

For drug developers, the critical challenge is not just potency, but selectivity. A piperidine nitrogen often confers affinity for Class A GPCRs (Opioid, Dopamine, Serotonin) and the hERG potassium channel, creating a minefield of off-target risks. This guide provides a rigorous, self-validating framework for profiling the cross-reactivity of these compounds to ensure safety and efficacy during Lead Optimization.

Structural Context & Target Landscape

Before profiling, one must understand why cross-reactivity occurs. The octahydropyrano[2,3-c]pyridine core features two pharmacophoric elements:

  • The Basic Nitrogen (Position 6/7): A key interaction point for Aspartate residues in GPCR transmembrane domains (e.g., D147 in µ-opioid receptors) and the Phe-656/Tyr-652 aromatic cage in the hERG channel.

  • The Pyran Oxygen: Can act as a hydrogen bond acceptor, mimicking the furan/pyran rings found in nucleosides or the ether bridge in morphine.

Comparative Scaffolds

To benchmark performance, octahydropyrano[2,3-c]pyridines are often compared against established scaffolds:

FeatureOctahydropyrano[2,3-c]pyridineMorphinans (e.g., Morphine)4-Phenylpiperidines (e.g., Fentanyl)
Structural Rigidity Moderate (Bicyclic fused)High (Tetracyclic)Low (Flexible chain)
1° Target Class GPCRs (Opioid/Sigma), Glycosidasesµ-Opioid Receptorµ-Opioid Receptor
Major Liability Sigma-1/2 Cross-reactivity Addiction/Respiratory DepressionhERG Inhibition
Metabolic Stability High (Saturated rings)Moderate (Glucuronidation)Low (N-dealkylation)

The Profiling Matrix: Core Experimental Workflows

To validate a lead compound, you must execute a hierarchical profiling strategy. This is not a linear list, but a "Funnel of Selectivity."

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, moving from high-throughput binding to low-throughput functional validation.

ProfilingCascade cluster_0 Tier 1: Binding Selectivity (Affinity) cluster_1 Tier 2: Functional Bias & Safety Start Hit Compound (Octahydropyrano[2,3-c]pyridine) Primary Primary Target Panel (e.g., Mu/Delta/Kappa Opioid) Start->Primary OffTarget Broad Safety Panel (44 targets: CEREP/Eurofins) Start->OffTarget Functional Functional Assays (cAMP vs. Beta-Arrestin) Primary->Functional Ki < 10 nM hERG hERG Patch Clamp (Cardiotoxicity) OffTarget->hERG Flagged Risks Decision Lead Candidate Selection Functional->Decision Selectivity Ratio > 100x hERG->Decision IC50 > 10 µM

Figure 1: Hierarchical screening cascade for octahydropyrano[2,3-c]pyridine derivatives, prioritizing early identification of off-target liabilities.

Detailed Experimental Protocols

Protocol A: Radioligand Binding (The "Gold Standard" for Affinity)

Objective: Determine the affinity constant (


) for the primary target versus structurally related off-targets.
  • Rationale: Functional assays can be misleading due to signal amplification (receptor reserve). Binding provides a thermodynamic constant independent of cellular background.

Step-by-Step Methodology:

  • Membrane Preparation: Transfect CHO-K1 or HEK293 cells with the human receptor gene (e.g., hMOR). Harvest and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membrane fractions.

  • Competition Assay:

    • Incubate membranes (20-40 µg protein) with a fixed concentration of radioligand (e.g., [³H]-DAMGO for Mu-opioid) at

      
       concentration.
      
    • Add increasing concentrations of the octahydropyrano[2,3-c]pyridine test compound (

      
       M to 
      
      
      
      M).
    • Control: Use Naloxone (10 µM) to define non-specific binding (NSB).

  • Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

    
    .
    
    
    
    
    Where [L] is radioligand concentration and
    
    
    is its dissociation constant.
Protocol B: hERG Safety Profiling (Automated Patch Clamp)

Objective: Assess the risk of QT prolongation (Torsades de Pointes).

  • Rationale: The piperidine nitrogen in the scaffold is a known pharmacophore for hERG channel blockade. This is a "Go/No-Go" gate.

Methodology:

  • System: Use an automated patch-clamp system (e.g., QPatch or Patchliner) with CHO cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Internal (Pipette): 120 mM KCl, 5.37 mM CaCl2, 1.75 mM MgCl2, 10 mM HEPES, 5 mM EGTA, 4 mM Na2-ATP (pH 7.2).

    • External (Bath): Ringer’s solution.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -50 mV for 500 ms (elicits tail current).

  • Dosing: Apply test compound in ascending concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Criteria: Calculate the % inhibition of the tail current. An

    
     is considered a high safety risk for this scaffold.
    

Advanced Profiling: Functional Selectivity (Bias)

For GPCR targets, simple binding is insufficient. You must determine if the compound activates the G-protein pathway (analgesia) or the Beta-arrestin pathway (respiratory depression/tolerance).

Signaling Pathway Diagram

The diagram below illustrates the divergent pathways. A "safe" octahydropyrano[2,3-c]pyridine agonist should ideally bias towards the G-protein arm.

GPCR_Bias cluster_G Therapeutic Pathway cluster_Arr Side Effect Pathway Ligand Ligand (Octahydropyrano...) Receptor GPCR (Conformation A vs B) Ligand->Receptor Binding GProtein G-Protein (Gi/Go) Receptor->GProtein Bias Factor > 1 Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Bias Factor < 1 cAMP cAMP (Decrease) GProtein->cAMP Effect1 Analgesia Therapeutic Effect cAMP->Effect1 Internal Receptor Internalization Arrestin->Internal Effect2 Resp. Depression Tolerance Internal->Effect2

Figure 2: Ligand bias mechanism. Ideal candidates maximize G-protein signaling while minimizing Beta-arrestin recruitment.

Calculation of Bias Factor (


): 
Compare the transduction coefficients (

) of the test compound against a reference full agonist (e.g., DAMGO) in both assays.
  • Protocol: Use TR-FRET (e.g., HTRF) for cAMP and Enzyme Complementation (e.g., PathHunter) for Beta-arrestin.

Data Interpretation & Decision Making

When analyzing your data, populate a Selectivity Ratio Table . A ratio >100-fold is generally required for a clean safety profile in CNS drug development.

Table 1: Hypothetical Profiling Data for Compound OCT-23

Target

(nM) or

(µM)
Selectivity Ratio (vs. Primary)Interpretation
Mu-Opioid (Primary) 1.2 nM 1.0 High Potency (Hit)
Delta-Opioid450 nM375xExcellent Selectivity
Kappa-Opioid25 nM20xPotential Dysphoria Risk
hERG Channel 4.5 µM 3,750x Acceptable Safety Margin
Sigma-1 Receptor8.0 nM6.6xCRITICAL FLAG: High Cross-Reactivity
CYP2D6> 50 µM>40,000xMetabolically Stable

Expert Insight: In the table above, while the hERG margin is safe (>30-fold is often the minimum, >1000-fold is ideal), the Sigma-1 receptor affinity is a major concern. Octahydropyrano[2,3-c]pyridines are structurally prone to Sigma binding. This requires structural modification (e.g., adjusting the N-substituent bulk) to dial out Sigma affinity.

References

  • FDA/ICH. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration.[1] Link

  • Kenakin, T., et al. (2012). A simple method for quantifying functional selectivity and agonist bias. ACS Chemical Neuroscience, 3(3), 193-203. Link

  • National Institute of Mental Health (NIMH). (2024). Psychoactive Drug Screening Program (PDSP) Assay Protocols. UNC School of Medicine. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

A Guide to Comparative Docking Studies of Octahydropyrano[2,3-c]pyridine Analogs: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrano[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that is attractive for designing novel therapeutic agents. The conformational flexibility inherent in its saturated bicyclic structure allows for precise spatial orientation of substituents to interact with biological targets. Comparative molecular docking studies are a powerful computational tool to rationalize the structure-activity relationships (SAR) of analogs based on this scaffold, predict their binding modes, and guide the design of more potent and selective molecules.

This guide provides a comprehensive framework for conducting comparative docking studies of octahydropyrano[2,3-c]pyridine analogs. While direct, extensive comparative docking literature on this specific saturated scaffold is emerging, we will draw upon established methodologies from closely related pyranopyridine systems, such as pyrano[2,3-c]pyrazoles, to illustrate the principles and best practices. This approach provides a robust blueprint for researchers venturing into the computational assessment of this promising class of compounds.

The Rationale for Comparative Docking

The central premise of comparative docking is to understand how subtle structural modifications within a series of analogs influence their interaction with a specific protein target. By keeping the core scaffold constant and systematically varying the peripheral substituents, researchers can correlate predicted binding affinities and interaction patterns with experimentally observed biological activities. This in silico approach offers several advantages:

  • Prioritization of Compounds for Synthesis: Docking studies can help identify which analogs are most likely to have favorable binding interactions, thereby prioritizing synthetic efforts.

  • Elucidation of Structure-Activity Relationships (SAR): By visualizing the binding poses of different analogs, researchers can understand why certain substituents enhance activity while others diminish it.

  • Hypothesis-Driven Lead Optimization: The insights gained from docking can inform the rational design of new analogs with improved potency and selectivity.

Experimental Design for a Comparative Docking Study

A well-designed comparative docking study is a multi-step process that requires careful planning and execution. The following protocol outlines the key stages, drawing on best practices from computational drug design.

Step 1: Target Selection and Protein Preparation

The first crucial step is the selection of a biologically relevant protein target. This choice should be guided by the therapeutic area of interest and any preliminary biological data on the octahydropyrano[2,3-c]pyridine analogs. Once a target is chosen, its three-dimensional structure must be obtained, typically from the Protein Data Bank (PDB).

Protocol for Protein Preparation:

  • PDB Structure Selection: Choose a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand that has a similar binding mode to the compounds of interest.

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

Step 2: Ligand Preparation

The octahydropyrano[2,3-c]pyridine analogs to be studied must be accurately represented in a three-dimensional format.

Protocol for Ligand Preparation:

  • 2D to 3D Conversion: Sketch the 2D structures of the analogs and convert them into 3D structures using a molecular modeling software.

  • Tautomer and Stereoisomer Generation: If applicable, generate all possible tautomeric and stereoisomeric forms of the ligands.

  • Charge Assignment and Energy Minimization: Assign partial charges to the atoms and perform energy minimization to obtain low-energy conformers.

Step 3: Docking Simulation

The core of the study involves docking the prepared ligands into the active site of the prepared protein.

Protocol for Molecular Docking:

  • Binding Site Definition: Define the binding site on the protein. This is often done by specifying a grid box centered on the co-crystallized ligand or by using a binding site prediction algorithm.

  • Docking Algorithm Selection: Choose an appropriate docking algorithm. Popular choices include AutoDock Vina, Glide, and GOLD. The choice of algorithm can influence the results, so it is often advisable to use more than one for cross-validation.

  • Execution of Docking: Run the docking simulation for each analog. The software will generate a series of possible binding poses for each ligand, ranked by a scoring function.

Step 4: Post-Docking Analysis and Interpretation

The final and most critical step is the analysis and interpretation of the docking results.

Protocol for Post-Docking Analysis:

  • Binding Pose Analysis: Visually inspect the top-ranked binding poses for each analog. Analyze the key interactions with the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Scoring Function Comparison: Compare the docking scores of the different analogs. While not a direct measure of binding affinity, the docking score can provide a relative ranking of the compounds.

  • Correlation with Experimental Data: The most crucial validation of a docking study is the correlation of the computational results with experimental data, such as IC50 or Ki values. A good docking protocol should show a strong correlation between predicted binding scores and observed biological activity.

Case Study: Insights from Pyrano[2,3-c]pyrazole Analogs

While specific comparative docking studies on octahydropyrano[2,3-c]pyridine are not extensively published, numerous studies on the structurally related pyrano[2,3-c]pyrazole scaffold provide a valuable template. For instance, studies on pyrano[2,3-c]pyrazole derivatives as potential anticancer and antimicrobial agents have successfully used molecular docking to elucidate their mechanism of action.

In one such study, a series of pyrano[2,3-c]pyrazole derivatives were docked into the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The docking results revealed that the compounds with the highest anticancer activity formed key hydrogen bonds with residues in the EGFR kinase domain, mimicking the binding mode of known EGFR inhibitors. This information is invaluable for designing more potent EGFR inhibitors based on the pyranopyridine scaffold.

Another study focused on the antimicrobial activity of pyrano[2,3-c]pyrazoles and used docking to investigate their binding to bacterial enzymes. The results showed a strong correlation between the predicted binding affinities and the experimentally determined minimum inhibitory concentrations (MICs), validating the computational model and providing insights into the structural requirements for antibacterial activity.

Data Presentation for Comparative Analysis

To facilitate the comparison of docking results across a series of analogs, it is essential to present the data in a clear and organized manner. Tables are an effective way to summarize key quantitative data.

Table 1: Comparative Docking Scores and Experimental Activities of Hypothetical Octahydropyrano[2,3-c]pyridine Analogs against Target X

Analog IDR-Group ModificationDocking Score (kcal/mol)Predicted Key InteractionsExperimental IC50 (µM)
OHP-1 -H-7.5H-bond with Ser25, Hydrophobic interaction with Phe10215.2
OHP-2 -OH-8.9H-bond with Ser25, H-bond with Asp28, Hydrophobic interaction with Phe1022.1
OHP-3 -OCH3-8.2H-bond with Ser25, Hydrophobic interaction with Phe102, Met1055.8
OHP-4 -Cl-8.5Halogen bond with Gly26, Hydrophobic interaction with Phe1024.5

Visualization of Workflows and Pathways

Visual diagrams are crucial for conveying complex experimental workflows and biological pathways. Graphviz is a powerful tool for generating such diagrams.

docking_workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis & Validation Phase target Target Selection & Protein Preparation docking Molecular Docking Simulation target->docking ligands Ligand Preparation (Analogs) ligands->docking analysis Post-Docking Analysis (Scores & Poses) docking->analysis correlation Correlation with Experimental Data analysis->correlation sar SAR Elucidation & Hypothesis Generation correlation->sar

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion and Future Directions

Comparative molecular docking is an indispensable tool in modern drug discovery. For novel scaffolds like octahydropyrano[2,3-c]pyridine, where experimental data may be limited, in silico studies provide a rational basis for advancing medicinal chemistry programs. By leveraging the established methodologies from related heterocyclic systems and adhering to rigorous validation practices, researchers can unlock the therapeutic potential of this promising class of compounds. Future work should focus on building a robust body of literature with direct comparative docking studies on octahydropyrano[2,3-c]pyridine analogs, further solidifying the understanding of their structure-activity relationships and accelerating their development into clinically viable drug candidates.

References

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

  • Jamzad, M., et al. (2018). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Med Chem (Los Angeles), 8(5), 253-258. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. [Link]

  • El-Gazzar, A. B. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 701. [Link]

  • Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. [Link]

  • Gouda, M. A., et al. (2021). Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. Mini-Reviews in Organic Chemistry, 18(1), 2-15. [Link]

Navigating the Druggable Landscape: A Comparative Guide to the Drug-Likeness of Octahydro-pyrano[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the selection of a core chemical scaffold is a decision of paramount importance. An ideal scaffold should not only provide a three-dimensional framework for precise target engagement but also possess favorable physicochemical properties that translate into desirable pharmacokinetic profiles. The octahydro-pyrano[2,3-c]pyridine core, a fused heterocyclic system, has emerged as a scaffold of interest, marrying the structural features of a piperidine and a tetrahydropyran ring. This guide offers an in-depth evaluation of the drug-likeness of this compound derivatives, providing a comparative analysis against established heterocyclic scaffolds and detailing the experimental and computational methodologies crucial for such an assessment.

The this compound Scaffold: A Privileged Framework?

The this compound scaffold is a saturated bicyclic system that offers a rigid, three-dimensional structure. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. The presence of a basic nitrogen atom from the piperidine moiety and a hydrogen bond-accepting oxygen atom from the pyran ring provides key pharmacophoric features for molecular recognition.[1]

The structural similarity to piperidine, a well-established "privileged scaffold" in medicinal chemistry, suggests that derivatives of this compound may possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties.[2] The fusion of the pyran ring introduces an additional layer of structural complexity and the potential for novel intellectual property.

Pillars of Drug-Likeness: A Multi-parameter Evaluation

The "drug-likeness" of a molecule is a complex concept that encompasses a range of physicochemical and pharmacokinetic properties. Several empirical rules and computational models have been developed to guide medicinal chemists in designing orally bioavailable drugs.

Lipinski's Rule of Five: The Foundation of Oral Bioavailability

In 1997, Christopher A. Lipinski formulated a set of simple molecular descriptors, based on the analysis of approved oral drugs, that can predict poor oral absorption.[3][4] These guidelines, collectively known as the "Rule of Five," are not hard and fast rules but rather serve as a valuable filter in the early stages of drug discovery.[5] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. Extreme lipophilicity can lead to poor solubility and metabolic instability.[6]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Veber's Rules: The Importance of Molecular Flexibility

Further refining the concept of oral bioavailability, Veber and colleagues emphasized the importance of molecular flexibility and polar surface area.[5] Their analysis of a large dataset of orally administered drugs in rats led to the following guidelines for good oral bioavailability:

  • Number of Rotatable Bonds (nRotb) ≤ 10: A measure of molecular flexibility.

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų: The surface sum over all polar atoms, which correlates with hydrogen bonding potential and membrane permeability.

Comparative Analysis: Octahydro-pyrano[2,3-c]pyridines vs. Alternative Scaffolds

To contextualize the drug-likeness of this compound derivatives, we will compare their predicted properties against those of well-established heterocyclic scaffolds found in numerous FDA-approved drugs: piperidine and pyrimidine.[7][8] For this analysis, we will consider a hypothetical series of substituted this compound derivatives and compare them to representative examples of drugs containing the other scaffolds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters

Scaffold/CompoundMolecular FormulaMW (Da)LogPHBDHBAnRotbTPSA (Ų)Lipinski ViolationsVeber Compliance
This compound (Parent) C₈H₁₅NO141.210.812021.70Yes
Hypothetical Derivative A (Benzyl) C₁₅H₂₁NO231.332.912221.70Yes
Hypothetical Derivative B (Amide) C₁₀H₁₈N₂O₂200.260.523267.90Yes
Piperidine (Parent) C₅H₁₁N85.150.8411012.00Yes
Donepezil (Piperidine-containing) C₂₄H₂₉NO₃379.494.104744.10Yes
Pyrimidine (Parent) C₄H₄N₂80.09-0.102025.80Yes
Imatinib (Pyrimidine-containing) C₂₉H₃₁N₇O493.604.528899.10Yes

Note: Properties for parent scaffolds and drugs are experimental or well-established calculated values. Properties for hypothetical derivatives are estimated for illustrative purposes.

This comparative table highlights that the this compound scaffold itself and its simple derivatives are well within the "drug-like" space defined by both Lipinski's and Veber's rules. The core scaffold has a low molecular weight, a balanced lipophilicity, and a low number of hydrogen bond donors and acceptors. This provides a solid foundation for further chemical modifications to achieve desired biological activity without immediately compromising drug-like properties.

In Silico ADMET Profiling: A Deeper Dive into Pharmacokinetics

Beyond the simple rules of thumb, computational models can provide a more nuanced prediction of a compound's ADMET properties.[9][10] These in silico tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict various pharmacokinetic endpoints.[11][12]

Table 2: Predicted ADMET Profile Comparison

ParameterThis compound Derivatives (Predicted)Piperidine Derivatives (Typical)Pyrimidine Derivatives (Typical)
Human Intestinal Absorption (HIA) HighHighModerate to High
Blood-Brain Barrier (BBB) Permeation Variable (tunable with substituents)High (many CNS drugs contain piperidine)Low to Moderate
CYP450 2D6 Inhibition Low to ModerateLow to ModerateVariable
Hepatotoxicity LowLowLow to Moderate
Ames Mutagenicity LowLowLow

Note: These are generalized predictions based on the core scaffolds. The actual ADMET properties of a specific derivative will depend on its substituents.

The predicted ADMET profile of this compound derivatives is promising. Their structural similarity to piperidine suggests a high probability of good intestinal absorption.[2] The ability to modulate BBB permeation through substituent choice makes this scaffold potentially applicable for both central nervous system (CNS) and peripheral targets.

Experimental Protocols for Drug-Likeness Evaluation

While in silico predictions are invaluable for high-throughput screening, experimental validation is crucial. Here are the standard protocols for determining key drug-likeness parameters.

Determination of LogP (Octanol-Water Partition Coefficient)

The "shake-flask" method is the traditional and most reliable technique for measuring LogP.[13][14]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate.

  • Partitioning: Add a known amount of the stock solution to a flask containing known volumes of water-saturated octanol and octanol-saturated water.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

In Silico ADMET Prediction Workflow

A typical computational workflow for predicting ADMET properties involves several steps.

Protocol: In Silico ADMET Prediction

  • Structure Preparation: Draw the 2D structure of the molecule using a chemical drawing software and convert it to a 3D structure.

  • Descriptor Calculation: Use computational software to calculate a wide range of molecular descriptors (e.g., physicochemical properties, topological indices).

  • Model Selection: Choose appropriate pre-built QSAR or machine learning models for the desired ADMET endpoints (e.g., HIA, BBB permeation, toxicity).

  • Prediction: Input the calculated descriptors into the selected models to obtain predictions for the ADMET properties.

  • Analysis: Analyze the prediction results, considering the confidence level and applicability domain of the models used.

Visualizing the Drug Discovery Workflow

The evaluation of drug-likeness is an integral part of the early drug discovery process. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery & Design cluster_Evaluation Drug-Likeness Evaluation Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Lead_Gen Lead Generation (Scaffold Selection) Hit_Gen->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Silico In Silico Screening (Lipinski, Veber, ADMET) Lead_Opt->In_Silico In_Vitro In Vitro Assays (Solubility, Permeability) In_Silico->In_Vitro In_Vivo In Vivo PK Studies (Animal Models) In_Vitro->In_Vivo In_Vivo->Lead_Opt Feedback Loop

Caption: A simplified workflow for early-stage drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel drug candidates. Its inherent physicochemical properties align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five and Veber's rules. The rigid, three-dimensional structure offers potential for high-affinity and selective target engagement.

Compared to other privileged scaffolds like piperidine and pyrimidine, the this compound framework holds its own in terms of predicted drug-likeness. While piperidine-containing drugs have a strong precedent in CNS applications, the pyranopyridine core offers a potentially more versatile platform for targeting a wider range of biological systems.

Ultimately, the success of any scaffold depends on the specific biological target and the careful optimization of its derivatives. However, the foundational drug-like properties of the this compound core make it an attractive and compelling scaffold for further exploration in medicinal chemistry. The strategic application of both computational and experimental methods for evaluating drug-likeness will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.

References

  • Delost, M. D., Smith, D. T., Anderson, B. J., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10781–10821. [Link]

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Bezdek, M., Laberge, J., & Roussel, J. (2008). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279–282. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). Synthesis, Molecular Docking and In Silico ADMET Profile of Pyrano[2,3-d]pyrimidine Derivatives as Antimicrobial and Anticancer Agents. Bioorganic Chemistry, 103, 104186. [Link]

  • MySkinRecipes. (n.d.). Octahydro-2H-pyrano[3,2-c]pyridine. Retrieved from [Link]

  • Kontoyianni, M. (2017). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 22(9), 1434. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Mandha, S., et al. (2012). Synthesis and Molecular Docking Studies of Pyrano[2,3-c] Pyrazole-3-Carboxylates as Potential Inhibitors of Plasmodium Falciparum. ResearchGate. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. [Link]

  • Shaker, Y. M., & El-Brollosy, N. R. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1203–1216. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]

  • Wikipedia. (2023, December 27). Lipinski's rule of five. Retrieved from [Link]

  • Wold, S., Sjöström, M., & Eriksson, L. (2001). PLS-regression: a basic tool of chemometrics. Chemometrics and Intelligent Laboratory Systems, 58(2), 109–130. [Link]

  • Zupan, J., & Gasteiger, J. (1991). Neural networks: a new method for solving chemical problems or just a passing fancy? Analytica Chimica Acta, 248(1), 1–30. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-pyrano[2,3-c]pyridine
Reactant of Route 2
Octahydro-pyrano[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.